oligotide
Description
Contextual Definition and Fundamental Chemical Structure of Oligonucleotides
Oligonucleotides are short, synthetic strands of nucleic acids, typically composed of 10 to 100 nucleotide units. aurigeneservices.com These molecules can be either DNA or RNA and are synthesized in the laboratory. wikipedia.org Their defining characteristic is the specific sequence of their nucleotide building blocks, which allows them to bind with high specificity to complementary DNA or RNA sequences. wikipedia.orgsubstack.com This sequence-specific binding is the foundation of their broad utility in research, diagnostics, and therapeutics. wikipedia.orgsubstack.com
The fundamental chemical structure of an oligonucleotide consists of a chain of nucleotides. Each nucleotide monomer has three components: a nitrogenous base (a purine (B94841) like adenine (B156593) or guanine (B1146940), or a pyrimidine (B1678525) like cytosine, thymine (B56734) in DNA, or uracil (B121893) in RNA), a five-carbon sugar (deoxyribose in DNA or ribose in RNA), and a phosphate (B84403) group. nanostring.comallucent.com These monomers are linked together by phosphodiester bonds, which form the sugar-phosphate backbone of the oligonucleotide strand. aurigeneservices.comnanostring.com The sequence of the bases gives the oligonucleotide its unique identity and function. wikipedia.org
To enhance their stability and efficacy, oligonucleotides are often chemically modified. wikipedia.orgphenomenex.blog Common modifications include alterations to the phosphate backbone, such as the substitution of a non-bridging oxygen atom with sulfur to create a phosphorothioate (B77711) (PS) linkage, which increases resistance to enzymatic degradation. tandfonline.comresearchgate.netnih.gov Modifications to the sugar moiety, like the addition of a 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) group, also improve stability and binding affinity. phenomenex.blogoup.com
Evolution of Oligonucleotide Research: From Basic Science to Advanced Modalities
The journey of oligonucleotide research began with fundamental discoveries in nucleic acid chemistry. The landmark identification of DNA as the hereditary material in 1944 and the elucidation of its double-helix structure in 1953 laid the groundwork for the field. allucent.comnih.gov Early research in the 1960s focused on the chemical synthesis of these molecules, leading to the development of modifications like the phosphorothioate backbone to enhance their stability. frontiersin.org
The concept of using oligonucleotides as therapeutic agents emerged in the late 1970s. nih.gov In 1978, it was demonstrated that a synthetic oligonucleotide could inhibit the replication of a virus by binding to its RNA, a concept that became known as antisense therapy. nih.gov This discovery opened the door to the idea of designing drugs that could target the genetic source of diseases. oligofastx.com
The 1990s saw significant advancements, including the development of new chemistries like phosphorodiamidate morpholino oligomers (PMOs) and peptide nucleic acids (PNAs). nih.gov The first antisense oligonucleotide drug, fomivirsen, was approved by the FDA in 1998 for treating cytomegalovirus retinitis in AIDS patients. frontiersin.orgbiochempeg.com
The discovery of RNA interference (RNAi) in 1998 revolutionized the field again. frontiersin.org This led to the development of small interfering RNAs (siRNAs), which can potently and specifically silence gene expression. nih.gov The first siRNA drug, patisiran, was approved in 2018. frontiersin.org
More recently, research has focused on improving the delivery of oligonucleotides to specific tissues and cells, a major challenge in their therapeutic application. techtarget.comproductlifegroup.cominformaconnect.com The development of technologies like lipid nanoparticles and conjugation to targeting molecules has been crucial in this area. informaconnect.comoxfordglobal.com
Table 1: Key Milestones in Oligonucleotide Research
| Year | Milestone | Significance |
|---|---|---|
| 1944 | Discovery of DNA as hereditary material | Established the foundation for understanding the genetic basis of life. nih.gov |
| 1953 | Elucidation of the DNA double helix structure | Provided a structural framework for how genetic information is stored and replicated. nih.gov |
| 1960s | Development of phosphorothioate backbone modification | Increased the stability of oligonucleotides against enzymatic degradation. frontiersin.org |
| 1978 | First demonstration of antisense therapy | Showed that synthetic oligonucleotides could inhibit viral replication, opening the door for therapeutic applications. nih.gov |
| 1998 | FDA approval of the first antisense drug, Fomivirsen | Marked the clinical translation of oligonucleotide therapeutics. frontiersin.orgbiochempeg.com |
| 1998 | Discovery of RNA interference (RNAi) | Unveiled a powerful natural mechanism for gene silencing, leading to the development of siRNA therapeutics. frontiersin.org |
| 2018 | FDA approval of the first siRNA drug, Patisiran | A major milestone for RNAi-based therapies. frontiersin.org |
Scope of Academic Inquiry into Oligonucleotide Biology and Chemistry
Academic research into oligonucleotides is a vast and interdisciplinary field, spanning fundamental chemistry, molecular biology, and medicine. grc.orgukri.org The core of this inquiry lies in understanding how the chemical structure of these molecules dictates their biological function and how they can be engineered for specific applications. nih.gov
A significant area of research focuses on the chemical synthesis and modification of oligonucleotides. girindus.com Scientists are constantly developing new methods to synthesize oligonucleotides more efficiently and to introduce novel chemical modifications that enhance their properties, such as stability, binding affinity, and cellular uptake. oxfordglobal.comnih.gov This includes exploring different backbone chemistries, sugar modifications, and the conjugation of oligonucleotides to other molecules like peptides or antibodies to improve their delivery and targeting. nih.gov
Another major focus is the biological mechanisms of action . Researchers investigate how different types of oligonucleotides, such as antisense oligonucleotides (ASOs), siRNAs, and aptamers, interact with their cellular targets to modulate gene expression. creative-biolabs.com This includes studying how they bind to messenger RNA (mRNA) to block protein production, how they induce the degradation of specific RNAs, or how they can modulate the splicing of pre-mRNA to correct genetic defects. frontiersin.orgoligofastx.com
The therapeutic applications of oligonucleotides are a primary driver of research. oligofastx.combiochempeg.com Academic labs are at the forefront of identifying new disease targets and developing novel oligonucleotide-based therapies for a wide range of conditions, including genetic disorders, cancers, and neurodegenerative diseases. oligofastx.combiochempeg.com This research involves preclinical studies to evaluate the efficacy and safety of new oligonucleotide drugs.
Furthermore, diagnostic applications represent another key area of academic inquiry. nih.govselectscience.net Oligonucleotides are used as probes and primers in a variety of diagnostic techniques, such as polymerase chain reaction (PCR) and DNA microarrays, to detect specific genetic sequences associated with diseases. substack.comselectscience.net Researchers are developing new oligonucleotide-based biosensors and diagnostic platforms for more sensitive and specific detection of pathogens and disease biomarkers. nih.gov
Properties
CAS No. |
164325-71-7 |
|---|---|
Molecular Formula |
C12H21NO3 |
Synonyms |
oligotide |
Origin of Product |
United States |
Historical and Conceptual Foundations of Oligonucleotide Science
Early Discoveries and Seminal Contributions in Oligonucleotide Chemistry
The journey into the chemical synthesis of oligonucleotides began in the mid-20th century. A pivotal moment arrived in 1955 when Michelson and Todd reported the first directed chemical synthesis of a dinucleotide, specifically a dithymidinyl nucleotide. trilinkbiotech.comoligofastx.comresearchgate.net Their method involved creating a phosphate (B84403) link between two thymidine (B127349) nucleosides. trilinkbiotech.comoligofastx.com While groundbreaking, this early chemistry was slow and the intermediates were unstable. oligofastx.com
In the late 1950s, Har Gobind Khorana significantly advanced the field by introducing the phosphodiester method. trilinkbiotech.comwikipedia.org This approach utilized a more stable phosphorylated nucleoside that coupled with another nucleoside upon activation. trilinkbiotech.com Khorana's work also established the crucial "on-off" protection scheme, a concept still fundamental to sequential oligonucleotide synthesis today. trilinkbiotech.com This method, however, was hampered by the formation of branched oligonucleotides due to the unprotected phosphate group. trilinkbiotech.comwikipedia.org
The 1960s saw further crucial developments. Robert Letsinger introduced the phosphotriester method, which protected the phosphate group to prevent branching, a significant improvement over the phosphodiester approach. trilinkbiotech.comwikipedia.org Letsinger also pioneered the use of solid-phase synthesis for oligonucleotides, adapting the technique from peptide chemistry. trilinkbiotech.comtwistbioscience.com This innovation simplified the process by allowing reactants to be washed away after each synthesis cycle, eliminating the need for extensive purification at every step. twistbioscience.com
A major breakthrough occurred in the early 1980s with the development of the phosphoramidite (B1245037) method by Marvin Caruthers. trilinkbiotech.com This method involved the use of stable phosphoramidite intermediates that could be prepared in advance and stored. trilinkbiotech.com The collaboration between Caruthers and Leroy Hood led to the first automated DNA synthesizer, making custom oligonucleotides widely accessible to researchers and fueling advancements in molecular biology, including the invention of the Polymerase Chain Reaction (PCR). trilinkbiotech.comoligofastx.com
Table 1: Key Milestones in Oligonucleotide Synthesis
| Year | Discovery/Contribution | Key Scientist(s) | Significance |
|---|---|---|---|
| 1955 | First directed chemical synthesis of a dinucleotide. trilinkbiotech.comoligofastx.comresearchgate.net | Michelson and Todd | Demonstrated the feasibility of chemically linking nucleosides. oligofastx.com |
| Late 1950s | Phosphodiester method and "on-off" protection scheme. trilinkbiotech.comwikipedia.org | H. Gobind Khorana | Enabled the synthesis of longer oligonucleotides, though with branching issues. trilinkbiotech.com |
| 1960s | Phosphotriester method and solid-phase synthesis. trilinkbiotech.comwikipedia.orgtwistbioscience.com | Robert Letsinger | Improved synthesis efficiency and purity by preventing branching and simplifying purification. trilinkbiotech.comtwistbioscience.com |
| 1981 | Phosphoramidite method. trilinkbiotech.comtwistbioscience.com | Marvin Caruthers | Introduced stable intermediates, leading to the automation of DNA synthesis and widespread accessibility. trilinkbiotech.com |
Development of Core Concepts in Sequence-Specific Nucleic Acid Interactions
The ability of oligonucleotides to interact in a sequence-specific manner is the cornerstone of their biological function. This specificity is primarily governed by the principles of base pairing.
The most fundamental of these is Watson-Crick base pairing, described by James Watson and Francis Crick in 1953. numberanalytics.com This model dictates that in a DNA double helix, adenine (B156593) (A) forms two hydrogen bonds with thymine (B56734) (T), and guanine (B1146940) (G) forms three hydrogen bonds with cytosine (C). chemistrytalk.orgwikipedia.org This complementary pairing allows the DNA helix to maintain a regular structure and provides a mechanism for the faithful replication of genetic information. numberanalytics.comwikipedia.org The sequence of bases in one strand determines the sequence of the other, a concept known as complementarity. colostate.edu
While Watson-Crick pairing is the most common, other forms of base pairing exist, such as Hoogsteen base pairing. acs.orgwikipedia.org In this configuration, a purine (B94841) base (A or G) adopts a different orientation (syn conformation) relative to the sugar-phosphate backbone, allowing it to form hydrogen bonds with a pyrimidine (B1678525) base in the major groove of the double helix. wikipedia.orgpnas.org Hoogsteen base pairs have different geometric properties than Watson-Crick pairs, with a larger angle between the glycosidic bonds and a shorter distance between the C1′ atoms of the two sugar residues. wikipedia.org These non-canonical pairings can give rise to alternative DNA structures like triplexes and quadruplexes. acs.orgacs.org While Watson-Crick base pairs are generally more stable, Hoogsteen pairs can exist transiently and play roles in DNA recognition, replication, and repair. acs.orgresearchgate.net
The specificity of these interactions is not solely dependent on hydrogen bonding. Factors such as base stacking, where the flat surfaces of the bases pile on top of each other, contribute significantly to the stability of the nucleic acid structure. wikipedia.org The sequence of the nucleic acid also influences its local structure and flexibility, which can be recognized by proteins and other molecules. bmglabtech.com
Table 2: Comparison of Watson-Crick and Hoogsteen Base Pairing
| Feature | Watson-Crick Base Pairing | Hoogsteen Base Pairing |
|---|---|---|
| Pairing Partners | A with T (or U in RNA), G with C. chemistrytalk.orgwikipedia.org | A with T, G with C (protonated). wikipedia.orgpnas.org |
| Hydrogen Bonds | A-T: 2, G-C: 3. chemistrytalk.org | Typically two hydrogen bonds. pnas.org |
| Purine Conformation | Anti | Syn. wikipedia.org |
| Interaction Site | Standard double helix formation. wikipedia.org | Occurs in the major groove. wikipedia.org |
| Resulting Structures | Double helix. wikipedia.org | Triplexes, quadruplexes, and other alternative structures. acs.org |
Paradigmatic Shifts in Understanding Oligonucleotide Functionality in Biological Systems
The understanding of the biological roles of oligonucleotides has undergone significant evolution. Initially viewed primarily as carriers of genetic information, a major paradigm shift occurred with the discovery of ribozymes in the 1980s by Thomas Cech and Sidney Altman. wikipedia.orgnews-medical.netnumberanalytics.com They demonstrated that RNA molecules themselves could act as catalysts, performing biochemical reactions similar to protein enzymes. wikipedia.orgnews-medical.net This discovery of catalytic RNA challenged the long-held belief that only proteins could be biological catalysts and gave rise to the "RNA world" hypothesis, which posits that RNA may have been the primary form of genetic material and catalytic molecule in early life. wikipedia.orgsciencedaily.com
Another significant shift came with the development of antisense technology. researchgate.net This approach utilizes short, synthetic oligonucleotides, known as antisense oligonucleotides (ASOs), that are designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing. nih.govcureffi.org This binding can modulate the function of the target RNA in several ways. One major mechanism is the recruitment of an enzyme called RNase H, which recognizes the DNA-RNA hybrid and cleaves the mRNA, leading to its degradation and preventing the synthesis of the corresponding protein. nih.govfrontiersin.org
ASOs can also act through steric hindrance, where the binding of the oligonucleotide to the mRNA physically blocks the ribosome from translating the message into a protein. nih.govcureffi.org Furthermore, ASOs can be used to modulate splicing, the process by which introns are removed from pre-mRNA. By binding to specific sites on the pre-mRNA, ASOs can influence which exons are included or excluded from the final mature mRNA, thereby altering the protein that is produced. nih.govfrontiersin.org
These discoveries have transformed oligonucleotides from passive carriers of information into active modulators of biological processes, opening up new avenues for therapeutic intervention. evotec.comcatsci.com The ability to design oligonucleotides with specific sequences allows for the highly targeted manipulation of gene expression, a concept that is now being harnessed to develop drugs for a wide range of diseases. evotec.comgbibio.com
Table 3: Mechanisms of Action for Antisense Oligonucleotides
| Mechanism | Description | Outcome |
|---|---|---|
| RNase H-mediated cleavage | The ASO binds to the target mRNA, creating a DNA-RNA hybrid that is recognized and cleaved by the RNase H enzyme. nih.govfrontiersin.org | Degradation of the target mRNA, leading to decreased protein production. cureffi.org |
| Steric hindrance | The ASO binds to the mRNA and physically blocks the translational machinery (ribosomes). nih.govcureffi.org | Inhibition of protein synthesis without degrading the mRNA. cureffi.org |
| Splicing modulation | The ASO binds to pre-mRNA and influences the splicing process, leading to the inclusion or exclusion of specific exons. nih.govfrontiersin.org | Production of an altered protein or restoration of a functional protein. frontiersin.org |
Advanced Synthetic Methodologies for Oligonucleotide Construction
Principles and Evolution of Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis, a technique originally developed by Bruce Merrifield for peptide synthesis, revolutionized the production of oligonucleotides. atdbio.com This method involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support. ttu.ee The key advantage of this approach is the ease of purification; unreacted reagents and byproducts in the solution phase can be simply washed away by filtration, while the growing oligonucleotide remains anchored to the support. ttu.eeumich.edu This process is highly amenable to automation, which has been instrumental in making custom oligonucleotide synthesis a routine and accessible technology. ttu.ee
The foundational chemistry of oligonucleotide synthesis has progressed significantly since the early phosphodiester and phosphotriester methods. atdbio.com The advent of the phosphoramidite (B1245037) method in the early 1980s, pioneered by Marvin Caruthers, marked a pivotal moment, establishing itself as the gold standard for solid-phase oligonucleotide synthesis. atdbio.com This method's efficiency and reliability have been central to the widespread availability of synthetic DNA and RNA.
The phosphoramidite method for solid-phase oligonucleotide synthesis proceeds in a cyclical fashion, with each cycle resulting in the addition of a single nucleotide to the growing chain, typically in the 3' to 5' direction. ttu.eedanaher.com The synthesis cycle consists of four main chemical steps:
Detritylation: The synthesis begins with the first nucleoside pre-attached to the solid support, its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group. atdbio.com This acid-labile protecting group is removed using a mild acid, such as trichloroacetic or dichloroacetic acid, to expose the 5'-hydroxyl for the subsequent coupling reaction. atdbio.com
Coupling: The next phosphoramidite monomer, activated by a catalyst like 1H-tetrazole or a more efficient activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI), is added. This activated monomer rapidly couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.
Capping: To prevent the growth of failure sequences (oligonucleotides that did not undergo the coupling reaction), any unreacted 5'-hydroxyl groups are permanently blocked or "capped." This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. wikipedia.org This is commonly done using an iodine solution in the presence of water and a weak base like pyridine. wikipedia.org
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. umich.edu
A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases and the phosphate (B84403) backbone. rsc.org The exocyclic amino groups of adenine (B156593), cytosine, and guanine (B1146940) are typically protected with acyl groups such as benzoyl (Bz) or isobutyryl (iBu). rsc.orgumich.edu The phosphate group is protected with a 2-cyanoethyl (CE) group, which is readily removed under basic conditions. umich.edulibretexts.org The choice of these protecting groups is governed by the principle of orthogonal protection, where each class of protecting groups can be removed under specific conditions without affecting the others. libretexts.org
The solid support and the linker that attaches the first nucleoside to it are critical components in solid-phase oligonucleotide synthesis. The ideal support must be chemically inert to the reagents used during synthesis, mechanically stable, and provide a suitable environment for the chemical reactions to occur efficiently. nih.gov
Commonly used solid supports include:
Controlled-Pore Glass (CPG): This is a widely used support due to its rigid structure, defined pore size, and compatibility with a wide range of solvents and reagents.
Polystyrene: Polystyrene-based supports offer higher loading capacities and are also a popular choice. nih.gov
Polyethylene Glycol (PEG): PEG can be grafted onto polystyrene supports to create a more "solution-like" environment, which can improve reaction kinetics. google.com
The linker arm connects the 3'-end of the oligonucleotide to the solid support. atdbio.com It must be stable throughout the entire synthesis cycle but cleavable under specific conditions to release the final oligonucleotide product. atdbio.com The most frequently used linker is the succinyl linker, which is cleaved by treatment with concentrated ammonium (B1175870) hydroxide. atdbio.com The length and chemical nature of the linker can influence the efficiency of the coupling reactions. umich.edu
Researchers have developed a variety of linkers to accommodate different synthetic strategies and to produce oligonucleotides with specific 3'-modifications. nih.gov For instance, linkers that are cleavable under non-nucleophilic basic conditions have been developed for the synthesis of base-sensitive oligonucleotides. umich.edu Additionally, novel linker strategies, such as those employing biodegradable hydrazone bonds, allow for the synthesis of oligonucleotide conjugates with pH-sensitive release properties. mdpi.com
Strategic Chemical Modifications and Analog Design in Oligonucleotide Synthesis
While standard oligonucleotides are invaluable research tools, their in vivo applications are often limited by their susceptibility to degradation by nucleases and their pharmacokinetic properties. scielo.brfupress.net To overcome these limitations, a wide range of chemical modifications have been developed. These modifications can be strategically introduced into the oligonucleotide structure to enhance properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. scielo.brfrontiersin.org
Modifications to the phosphodiester backbone are a common strategy to improve the stability and therapeutic potential of oligonucleotides. biosyn.com
Phosphorothioates (PS): This is one of the most widely used backbone modifications in therapeutic oligonucleotides. scielo.br In a phosphorothioate (B77711) linkage, one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. oup.com This modification confers significant resistance to nuclease degradation. oup.comresearchgate.net The introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in a mixture of Rp and Sp diastereomers, which can influence the properties of the oligonucleotide. biosyn.commdpi.com
Phosphorodiamidate Morpholinos (PMOs): PMOs represent a radical departure from the natural oligonucleotide structure. tandfonline.com In PMOs, the sugar-phosphate backbone is replaced with a backbone of morpholino subunits joined by phosphorodiamidate linkages. tandfonline.com This results in an uncharged backbone that is highly resistant to nucleases and does not trigger an RNase H response. biosyn.comtandfonline.com
The table below summarizes key features of these backbone modifications.
| Modification | Structure | Key Properties |
| Phosphodiester (PO) | Natural backbone | Susceptible to nuclease degradation |
| Phosphorothioate (PS) | One non-bridging oxygen is replaced by sulfur. oup.com | Enhanced nuclease resistance. oup.comresearchgate.net |
| Phosphorodiamidate Morpholino (PMO) | Sugar-phosphate backbone is replaced by morpholino subunits and phosphorodiamidate linkages. tandfonline.com | Uncharged, high nuclease resistance, no RNase H activity. biosyn.comtandfonline.com |
Modifications to the sugar moiety and the nucleobases can significantly influence the conformation, binding affinity, and stability of oligonucleotides. numberanalytics.comrsc.org
Locked Nucleic Acids (LNAs): LNAs are a class of bicyclic nucleic acid analogs where the ribose ring is "locked" in a C3'-endo (A-form) conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. acs.org This conformational constraint leads to a significant increase in thermal stability and binding affinity when hybridized to a complementary strand. acs.org
Base Modifications: While less common for enhancing nuclease resistance, modifications to the nucleobases can be used to introduce specific functionalities or to study DNA-protein interactions.
The following table details some common sugar modifications and their effects.
| Modification | Effect on Properties |
| 2'-O-Methyl (2'-OMe) | Increased nuclease resistance and binding affinity. glenresearch.com |
| 2'-O-Methoxyethyl (2'-MOE) | Enhanced nuclease resistance and binding affinity. glenresearch.com |
| 2'-Fluoro (2'-F) | Increased thermal stability and nuclease resistance. rsc.org |
| Locked Nucleic Acid (LNA) | Significantly increased thermal stability and binding affinity due to a conformationally locked sugar. acs.org |
The quest for oligonucleotides with novel properties continues to drive the design and synthesis of new analogs. jmu.edu These efforts are aimed at creating molecules with enhanced therapeutic potential, improved diagnostic capabilities, and novel research applications. scielo.br
One area of active research is the development of oligonucleotide analogs with alternative backbones that are completely different from the natural phosphodiester linkage. mdpi.com Peptide Nucleic Acids (PNAs), for example, have a neutral polyamide backbone to which the nucleobases are attached. mdpi.com This structure is not recognized by nucleases, making PNAs exceptionally stable. mdpi.com
Another innovative approach involves the use of templated synthesis to create novel oligonucleotide analogs. For instance, Templated Ring-Opening Metathesis Polymerization (TROMP) has been explored as a method to synthesize nuclease-resistant ASO analogs from cyclic monomers. jmu.edu
The design of novel analogs also encompasses the development of sophisticated oligonucleotide conjugates. mdpi.com By attaching molecules such as lipids, peptides, or antibodies, the delivery and targeting of oligonucleotides to specific cells and tissues can be significantly improved. The choice of the linker used to attach the conjugate is crucial and can be designed to be cleavable under specific physiological conditions, such as a change in pH. mdpi.com
The ongoing development of advanced synthetic methodologies and the creative design of novel oligonucleotide analogs are continuously expanding the toolkit available to researchers and clinicians, paving the way for new breakthroughs in medicine and biotechnology.
Conjugation Chemistry for Advanced Oligonucleotide Research Probes and Constructs
The conjugation of oligonucleotides to other molecules, such as peptides, has become a pivotal strategy for enhancing their therapeutic potential and utility in research. mdpi.comnih.gov These bioconjugates often exhibit improved cellular uptake, stability, and tissue-specific targeting. nih.govaltabioscience.commdpi.com
Peptide-Oligonucleotide Conjugation Strategies for Cellular Studies
Peptide-oligonucleotide conjugates (POCs) are synthesized to leverage the properties of both molecules, enhancing cellular delivery and therapeutic action. mdpi.comnih.gov The synthesis of POCs can be broadly categorized into two main approaches: stepwise solid-phase synthesis and post-synthetic (or convergent) fragment conjugation. acs.orgcsic.es
In stepwise solid-phase synthesis , the peptide and oligonucleotide are assembled sequentially on the same solid support. acs.orgcsic.es This can be done in either a "peptide-first, oligo-next" or "oligo-first, peptide-next" fashion. acs.org A key challenge in this approach is the chemical compatibility of the protecting groups used for amino acids and nucleotides. csic.es For instance, the acidic conditions typically used in the final steps of solid-phase peptide synthesis can cause depurination of DNA oligonucleotides. csic.es To circumvent this, strategies like the Boc/Fmoc protection scheme for amino acids have been developed. csic.es
The post-synthetic conjugation approach involves the separate synthesis of the peptide and the oligonucleotide, which are then linked together. mdpi.comcsic.es This method offers greater flexibility, allowing for conjugation at the 3' or 5'-ends of the oligonucleotide, or even at internal nucleobases. csic.es It is particularly suitable for long or complex peptides and highly modified oligonucleotides. csic.es Common post-synthetic conjugation reactions include amide bond formation, disulfide bond formation, and various "click chemistry" reactions. mdpi.com
Cell-penetrating peptides (CPPs) are a class of short peptides, typically under 30 amino acids, that can traverse cellular membranes and are widely used to deliver oligonucleotide cargoes. mdpi.comnih.gov These peptides are often rich in cationic residues like arginine and lysine (B10760008), or have an amphipathic nature. nih.gov The conjugation of CPPs to oligonucleotides can be achieved through stable covalent linkages or non-covalent interactions that form nanoparticulate complexes. mdpi.comnih.gov
Researchers at Aarhus University, in collaboration with Novo Nordisk, have developed a method that simplifies the creation of a library of therapeutic oligonucleotide-peptide conjugates. europeanpharmaceuticalreview.com Their approach utilizes built-in handles and a special linker, allowing for easy linkage of oligonucleotides to a peptide marker by adjusting the pH. europeanpharmaceuticalreview.com This method notably avoids the need for expensive, specialized oligonucleotide building blocks for peptide integration. europeanpharmaceuticalreview.com
Interactive Table of Peptide-Oligonucleotide Conjugation Strategies
| Strategy | Description | Advantages | Disadvantages | Key Findings/Examples |
|---|---|---|---|---|
| Stepwise Solid-Phase Synthesis | Sequential assembly of peptide and oligonucleotide on the same solid support. acs.orgcsic.es | Simplified purification. nih.gov | Potential for protecting group incompatibility and side reactions. csic.esnih.gov | Development of a Boc/Fmoc strategy to prevent depurination of DNA during peptide synthesis. csic.es |
| Post-Synthetic Conjugation | Separate synthesis of peptide and oligonucleotide followed by linkage. mdpi.comcsic.es | Greater flexibility in conjugation sites and suitability for complex molecules. csic.es | Can be inefficient with hydrophobic peptides; may require purification of intermediates. csic.esnih.gov | Includes methods like amide coupling, disulfide bond formation, and click chemistry. mdpi.com |
| Cell-Penetrating Peptide (CPP) Conjugation | Use of short, membrane-permeable peptides to deliver oligonucleotides. mdpi.comnih.gov | Enhanced cellular uptake and delivery of cargo. nih.govaltabioscience.com | Potential for non-specific interactions. | CPPs like Tat and penetratin have been successfully used to deliver various oligonucleotide analogues. nih.gov |
| pH-Adjustable Linkage | A novel method using built-in handles and a special linker for pH-controlled conjugation. europeanpharmaceuticalreview.com | Simplifies synthesis and avoids expensive building blocks. europeanpharmaceuticalreview.com | Newer method, may have limitations not yet fully explored. | Developed by researchers at Aarhus University and Novo Nordisk for creating therapeutic conjugate libraries. europeanpharmaceuticalreview.com |
Combinatorial Synthesis and Library Generation of Oligonucleotides for High-Throughput Screening
Combinatorial chemistry provides a powerful framework for generating vast libraries of oligonucleotides for high-throughput screening (HTS), a cornerstone of modern drug discovery. vipergen.comslideshare.net These libraries, containing millions to billions of unique molecules, allow for the rapid identification of compounds with desired biological activities. nih.govacs.org
A prevalent technique for constructing these libraries is split-and-pool synthesis . vipergen.comresearchgate.net In this method, a solid support (like beads) is divided into multiple portions. A unique chemical building block is coupled to the support in each portion. Then, all the portions are pooled and mixed together before being split again for the next round of synthesis. vipergen.comresearchgate.net This iterative process allows for the exponential generation of a diverse range of compounds. vipergen.com
DNA-encoded chemical libraries (DECLs) represent a significant advancement in this field. vipergen.comwikipedia.org In a DECL, each small molecule in the library is covalently linked to a unique DNA oligonucleotide that serves as an identifiable barcode. vipergen.comacs.org This allows for the screening of the entire library simultaneously against a biological target. After the selection process, the DNA barcodes of the "hit" compounds can be amplified by PCR and identified through high-throughput DNA sequencing. acs.org
There are two primary strategies for synthesizing DECLs:
DNA-recorded synthesis : This is exemplified by the split-and-pool method, where the DNA tag is added after each chemical step to record the synthetic history. nih.govvipergen.com A major challenge with this approach is the potential for "truncated" products, where a chemical reaction fails, but the corresponding DNA tag is still added, leading to a mismatch between the DNA code and the actual chemical structure. vipergen.com
DNA-templated synthesis : In this approach, the DNA sequence itself directs the chemical synthesis. vipergen.comwikipedia.org For example, specific DNA sequences can bring chemical building blocks attached to complementary oligonucleotides into close proximity, facilitating a chemical reaction between them. vipergen.com
These combinatorial approaches have revolutionized early-stage drug discovery by enabling the exploration of a vast chemical space in a time- and cost-effective manner. vipergen.comacs.org
Interactive Table of Combinatorial Synthesis Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Split-and-Pool Synthesis | Iterative splitting, coupling of building blocks, and pooling of solid supports. vipergen.comresearchgate.net | Generates massive library diversity. vipergen.com | Can result in truncated products where the chemical reaction fails but the encoding step proceeds. vipergen.com |
| DNA-Recorded Synthesis | A type of split-and-pool where a DNA tag is added after each chemical reaction to encode the structure. nih.govvipergen.com | Allows for the creation of very large libraries that can be screened simultaneously. acs.org | Prone to truncated sequences, which can increase background noise in screening. decltechnology.com |
| DNA-Templated Synthesis | The DNA sequence directs the assembly of the chemical molecule by bringing reactants into proximity. vipergen.comwikipedia.org | Can offer higher fidelity and reduced truncation artifacts. vipergen.com | The design of the DNA template and the chemistry must be carefully coordinated. |
| One-Bead-One-Compound (OBOC) Libraries | Each bead on the solid support carries only one type of compound. researchgate.net | Avoids deconvolution issues if screening can be done on the bead. imperial.ac.uk | Screening and decoding millions of individual beads can be challenging. decltechnology.com |
Molecular Mechanisms Governing Oligonucleotide Biological Activity
Sequence-Specific Hybridization Dynamics with Nucleic Acid Targets
The foundational principle of oligonucleotide action is its sequence-specific hybridization to a target nucleic acid, governed by Watson-Crick base pairing. nih.gov This interaction's precision is paramount, as it dictates the oligonucleotide's ability to discriminate between its intended target and other closely related sequences. nih.gov The strength of this binding, or affinity, is a critical determinant of the oligonucleotide's biological activity. nih.gov
Several factors influence the dynamics of this hybridization. The length of the oligonucleotide is a key parameter; while longer sequences offer greater theoretical specificity, they can also increase the likelihood of cross-hybridization with unintended, similar sequences. nih.gov The presence of mismatches or bulges in the duplex formed between the oligonucleotide and its target can significantly impact the stability of the interaction. biorxiv.org These imperfections generally have a more pronounced effect on the rate of dehybridization (the duplex falling apart) than on the rate of hybridization (the duplex forming). biorxiv.org
The chemical composition of the oligonucleotide also plays a crucial role. Modifications to the sugar moiety, the phosphate (B84403) backbone, or the nucleobases can enhance the stability of the hybrid duplex. mdpi.comoup.com For instance, the inclusion of locked nucleic acid (LNA) nucleotides can increase the melting temperature (Tm) of the duplex, indicating a more stable bond. mdpi.com The thermodynamic stability of the oligonucleotide-target complex is a key factor in its efficacy, with a higher stability often correlating with increased activity. sigmaaldrich.com
The accessibility of the target site on the nucleic acid is another important consideration. oup.com Cellular proteins can bind to RNA and may compete with or block the binding of an oligonucleotide to its intended target sequence. plos.org Therefore, the selection of a target site that is readily accessible is crucial for optimal oligonucleotide activity.
Mechanisms of Action for Different Oligonucleotide Classes
Oligonucleotides can be broadly categorized based on their mechanisms of action, which are primarily determined by their chemical design and the cellular machinery they recruit upon binding to their target. nih.govbiomolther.org The two main classes are antisense oligonucleotides (ASOs) and those that function through RNA interference (RNAi).
RNA Interference (RNAi) Mechanisms
RNA interference (RNAi) is a natural cellular process for gene silencing that can be harnessed for therapeutic purposes using synthetic oligonucleotides, most notably small interfering RNAs (siRNAs). nih.govdelveinsight.com siRNAs are short, double-stranded RNA molecules, typically around 21 nucleotides in length, that guide the degradation of a complementary mRNA target. embopress.orggencefebio.com
The mechanism begins with the double-stranded siRNA being incorporated into a multi-protein complex called the RNA-induced silencing complex (RISC). nih.govpromega.com Within RISC, the siRNA is unwound, and one strand, known as the guide strand, remains associated with the complex. nih.gov The guide strand then directs RISC to bind to the target mRNA through complementary base pairing. gencefebio.compromega.com Once bound, the Argonaute-2 (Ago2) protein, a key component of RISC, cleaves the target mRNA. nih.govdelveinsight.com This cleavage leads to the degradation of the mRNA and subsequent silencing of the corresponding gene. promega.com
A key difference between ASOs and siRNAs is that siRNAs are double-stranded and work through the endogenous RNAi pathway, which primarily targets mature mRNA in the cytoplasm. gencefebio.com In contrast, single-stranded ASOs can act through various mechanisms and can target both pre-mRNA in the nucleus and mature mRNA in the cytoplasm. gencefebio.com
Table 3: Comparison of ASO and siRNA Mechanisms
| Feature | Antisense Oligonucleotides (ASOs) | Small Interfering RNAs (siRNAs) |
| Structure | Single-stranded DNA or RNA gencefebio.com | Double-stranded RNA gencefebio.com |
| Primary Mechanism | RNase H activation or steric hindrance gencefebio.com | RNA-induced silencing complex (RISC) mediated cleavage gencefebio.com |
| Target | Pre-mRNA and mature mRNA gencefebio.com | Mature mRNA gencefebio.com |
| Cellular Location | Nucleus and cytoplasm cureffi.org | Cytoplasm |
Small Interfering RNA (siRNA) and RISC Pathway Engagement
Small interfering RNAs (siRNAs) are a class of double-stranded RNA molecules, typically 20-25 nucleotides in length, that play a central role in the RNA interference (RNAi) pathway to regulate gene expression. nih.gov The process of siRNA-mediated gene silencing is a highly specific mechanism that involves the degradation of target messenger RNA (mRNA), thereby preventing its translation into protein. nih.gov
The molecular mechanism begins when a long double-stranded RNA (dsRNA) molecule is introduced into the cytoplasm. This dsRNA is recognized and cleaved by an RNase III-like enzyme called Dicer into shorter siRNA duplexes. ahajournals.orgidtdna.com These siRNA duplexes are then loaded into a multiprotein complex known as the RNA-induced silencing complex (RISC). nih.govoup.com
Within the RISC, the siRNA duplex is unwound. One strand, the passenger (or sense) strand, is cleaved by the Argonaute 2 (Ago2) protein, a key component of RISC, and subsequently degraded. idtdna.comuconn.edu The other strand, the guide (or antisense) strand, remains associated with RISC and serves to guide the complex to its complementary target mRNA. nih.govidtdna.com The selection of the guide strand is often determined by the thermodynamic stability of the 5' ends of the siRNA duplex, with the strand having the less stable 5' end being preferentially loaded as the guide. uconn.edu
The activated RISC, now programmed with the single-stranded guide RNA, searches for and binds to target mRNA molecules that have a sequence perfectly or near-perfectly complementary to the guide strand. nih.gov Upon successful binding, the Ago2 protein within the RISC complex exerts its endonuclease activity, cleaving the target mRNA. nih.govahajournals.org This cleavage event marks the mRNA for degradation by cellular exonucleases, leading to a reduction in the corresponding protein levels and thus, gene silencing. nih.gov The RISC complex is then released and can participate in further rounds of mRNA cleavage. uconn.edu
MicroRNA (miRNA) Mimicry and Regulation
MicroRNA (miRNA) mimics are synthetic double-stranded RNA oligonucleotides designed to replicate the function of endogenous miRNAs, which are small non-coding RNAs that regulate gene expression post-transcriptionally. nih.govnih.gov When a specific miRNA is downregulated in a disease state, miRNA mimics can be introduced to restore its function. nih.gov
Similar to siRNAs, miRNA mimics operate through the RNAi machinery. nih.govoup.com Once introduced into a cell, the miRNA mimic is incorporated into the RNA-induced silencing complex (RISC). oup.com The mimic is designed with one strand that is identical or highly similar to the mature endogenous miRNA. This strand acts as the guide strand, directing the RISC to target mRNAs. nih.gov
Unlike siRNAs which typically require perfect complementarity for mRNA cleavage, miRNAs often bind to the 3' untranslated region (3' UTR) of their target mRNAs with imperfect complementarity. nih.gov This binding leads to translational repression, mRNA deadenylation and degradation, or a combination of these, effectively silencing the target gene. nih.gov A single miRNA can regulate multiple target genes, allowing miRNA mimics to influence entire cellular pathways. aacrjournals.org
For therapeutic applications, miRNA mimics are often chemically modified to enhance their stability and cellular uptake, though extensive modifications can interfere with their ability to be loaded into RISC. aacrjournals.org The efficacy of a miRNA mimic is also influenced by the cellular context, as the baseline levels of the endogenous miRNA and the presence of specific RNA-binding proteins can affect its activity. oup.com
Aptamer-Mediated Molecular Recognition
Aptamers are single-stranded DNA or RNA oligonucleotides, typically 8 to 25 kDa in size, that can fold into specific three-dimensional structures, allowing them to bind to a wide array of target molecules with high affinity and specificity. nih.gov This process of specific binding is known as molecular recognition. Aptamers are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which isolates sequences with high affinity for a target from a large random library.
The molecular recognition capability of aptamers stems from their ability to form complex secondary and tertiary structures, such as stem-loops, G-quadruplexes, and pseudoknots, which create unique binding pockets and surfaces. This structural diversity allows them to bind to various targets, including proteins, small molecules, ions, and even whole cells, with dissociation constants often in the nanomolar to picomolar range. nih.gov
A key application of aptamer-mediated molecular recognition is in targeted therapy, where aptamers can be used to deliver therapeutic agents, such as siRNAs or chemotherapeutic drugs, specifically to cancer cells. nih.gov For example, an aptamer that recognizes a protein specifically expressed on the surface of a cancer cell can be conjugated to a therapeutic oligonucleotide. Upon administration, the aptamer portion of the conjugate binds to its target on the cancer cell, facilitating the internalization of the therapeutic payload, often through receptor-mediated endocytosis. This targeted delivery enhances the therapeutic efficacy while minimizing off-target effects on healthy cells. nih.gov
Splice-Switching Oligonucleotides (SSOs)
Splice-switching oligonucleotides (SSOs) are short, synthetic antisense oligonucleotides, typically 15-30 nucleotides in length, designed to modulate the splicing of pre-messenger RNA (pre-mRNA). Splicing is the process by which non-coding regions (introns) are removed from pre-mRNA and coding regions (exons) are joined together to form mature mRNA. SSOs act by binding to specific sequences within a pre-mRNA, thereby sterically blocking the access of splicing factors to their binding sites.
The mechanism of action of SSOs does not involve the degradation of the target RNA. Instead, they are chemically modified to be resistant to cleavage by RNase H, an enzyme that degrades the RNA strand of an RNA-DNA hybrid. By binding to key splicing regulatory elements, such as exonic splicing enhancers (ESEs) or intronic splicing silencers (ISSs), SSOs can either promote the exclusion (skipping) of an exon or the inclusion of a previously excluded exon.
For instance, if an SSO binds to an ESE, it can prevent the binding of a stimulatory splicing factor, leading to the skipping of that exon. Conversely, if an SSO targets an ISS, it can block the binding of an inhibitory splicing factor, resulting in the inclusion of the adjacent exon. This ability to redirect the splicing machinery allows for the correction of aberrant splicing patterns that cause disease or the production of alternative protein isoforms with therapeutic potential.
Immunomodulatory Oligonucleotides (e.g., CpG)
Immunomodulatory oligonucleotides are short, single-stranded synthetic DNA molecules that can stimulate or suppress the immune system. A well-studied class of these are CpG oligonucleotides (CpG ODNs), which contain unmethylated cytosine-guanine dinucleotides (CpG motifs) that are common in bacterial DNA but rare in vertebrate DNA.
The immune system recognizes these CpG motifs as a pathogen-associated molecular pattern (PAMP) through Toll-like receptor 9 (TLR9), which is expressed on B cells and plasmacytoid dendritic cells in humans. The binding of CpG ODNs to TLR9 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. This activation results in the production of a variety of cytokines and chemokines, promoting an innate immune response characterized by B-cell proliferation, natural killer cell activation, and dendritic cell maturation.
The immunomodulatory effects of these oligonucleotides are dependent on their sequence and structure. For example, different classes of CpG ODNs with varying flanking sequences can induce different immune responses. Some are potent activators of B cells, while others are strong inducers of interferon-alpha (IFN-α) from plasmacytoid dendritic cells.
Conversely, some oligonucleotides can have immunosuppressive effects. These may contain specific motifs, such as G-rich sequences or modified CpG dinucleotides (e.g., GpC), that can antagonize TLR9 activation or act through other mechanisms to downregulate inflammatory responses.
| Immunomodulatory Oligonucleotide Type | Representative Sequence Motif | Primary Mechanism of Action |
| CpG ODN (Class A) | GACGATCGTC | Induces high levels of IFN-α from pDCs |
| CpG ODN (Class B) | TCGTCGTT | Potent activator of B-cell proliferation |
| Immunosuppressive ODN (e.g., A151) | TTAGGG repeats | Mimics telomeric DNA to inhibit immune activation |
| TLR9 Antagonist (e.g., H154) | CCTCAAGCTTGAGGGG | Inhibits TLR9 signaling |
Intracellular Fate and Processing of Oligonucleotides
The therapeutic efficacy of oligonucleotides is highly dependent on their ability to be taken up by target cells and reach their site of action within the cytosol or nucleus. The intracellular journey of an oligonucleotide is a complex process involving cellular uptake, endosomal trafficking, and eventual escape into the cytoplasm.
Oligonucleotides can enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolin-dependent endocytosis, and macropinocytosis. The specific pathway utilized can depend on the oligonucleotide's chemical modifications, any conjugated ligands, and the cell type. oup.com Once internalized, oligonucleotides are enclosed within endosomes. oup.com
Inside the cell, they are trafficked through a series of vesicular compartments, starting with early endosomes, which then mature into late endosomes. A significant portion of the internalized oligonucleotides is often trafficked to lysosomes, where they are degraded by the acidic environment and enzymatic activity. uconn.edu For an oligonucleotide to be biologically active, it must escape from these endosomal compartments into the cytosol. This endosomal escape is a major bottleneck for oligonucleotide delivery. The exact mechanisms of escape are not fully understood but are thought to involve transient destabilization of the endosomal membrane.
Once in the cytosol, oligonucleotides can access their targets. For instance, siRNAs engage with the RISC machinery in the cytoplasm, while antisense and splice-switching oligonucleotides that target pre-mRNA must be transported into the nucleus.
Endogenous Nuclease Activity and Resistance Mechanisms
Unmodified DNA and RNA oligonucleotides are rapidly degraded by endogenous nucleases present in serum and within cells. idtdna.com These enzymes, which include both exonucleases (that cleave nucleotides from the ends of the strand) and endonucleases (that cleave within the strand), pose a significant barrier to the therapeutic use of oligonucleotides. idtdna.com In serum, 3' exonuclease activity is predominant, while both 5' and 3' exonucleases are active inside the cell. idtdna.com
To overcome this, therapeutic oligonucleotides are chemically modified to enhance their resistance to nuclease degradation. nih.gov These modifications are crucial for improving the stability and pharmacokinetic properties of the drugs. nih.gov
Several types of chemical modifications are commonly employed:
Phosphorothioate (B77711) (PS) backbone: The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone creates a phosphorothioate linkage. idtdna.com This modification renders the internucleotide bond more resistant to nuclease cleavage. nih.govidtdna.com While highly effective, the introduction of a chiral center at the phosphorus atom results in a mixture of diastereomers with slightly different properties. nih.gov
2'-Sugar modifications: Modifying the 2' position of the ribose sugar, such as with a 2'-O-methyl (2'OMe) or 2'-fluoro (2'F) group, increases both nuclease resistance and binding affinity to the target RNA. idtdna.com These modifications are often used in second-generation antisense oligonucleotides and siRNAs. nih.gov
Bridged Nucleic Acids (BNAs) and Locked Nucleic Acids (LNAs): These modifications introduce a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose ring, "locking" the sugar in an A-form conformation. This results in very high binding affinity and exceptional nuclease resistance.
End-capping: To protect against exonucleases, modifications can be added to the 3' end of the oligonucleotide, such as an inverted deoxythymidine (dT) cap, which creates a 3'-3' linkage that is not recognized by 3' exonucleases. idtdna.com
| Chemical Modification | Effect on Nuclease Resistance | Other Properties |
| Phosphorothioate (PS) | Increases resistance to both endo- and exonucleases | Reduces binding affinity slightly, can cause toxicity at high doses |
| 2'-O-Methyl (2'OMe) | Increases resistance to endonucleases | Increases binding affinity to RNA |
| 2'-Fluoro (2'F) | Increases nuclease resistance | Increases binding affinity |
| Locked Nucleic Acid (LNA) | High resistance to nucleases | Significantly increases binding affinity |
| Inverted dT cap | Protects against 3' exonuclease degradation | Stabilizes the 3' end |
Cellular Uptake and Intracellular Localization in Research Models
The efficacy of oligonucleotides is fundamentally dependent on their ability to enter target cells and reach the correct subcellular compartment. Research models have elucidated several pathways for oligonucleotide uptake, which are heavily influenced by the oligonucleotide's chemical properties.
Unmodified or "free" oligonucleotides can be taken up by cells through a process termed "gymnotic" uptake. nih.govnih.gov This form of uptake occurs without the aid of delivery vehicles. Phosphorothioate (PS)-modified antisense oligonucleotides, for instance, are known to bind to a variety of cell surface proteins, facilitating their entry via non-specific adsorptive endocytosis. nih.gov Once internalized, these oligonucleotides are typically found within endosomes and late endosomes. mdpi.com A small fraction must then escape these vesicles to reach their targets in the cytoplasm or nucleus. mdpi.com The precise mechanisms for this endosomal escape are a critical area of ongoing research, as it represents a major bottleneck for oligonucleotide activity.
To enhance cellular uptake, oligonucleotides are often conjugated to specific ligands that bind to cell surface receptors, a strategy known as receptor-mediated endocytosis. nih.govmdpi.com This approach can increase both the efficiency and selectivity of delivery. nih.gov For example, conjugating oligonucleotides to N-acetylgalactosamine (GalNAc) targets them to the asialoglycoprotein receptor, which is highly expressed on liver cells (hepatocytes), leading to efficient uptake in this tissue. Other ligands used in research models include lipids, peptides, and antibodies to target various cell types. mdpi.comcsic.es
Once inside the cell, the journey continues. Antisense oligonucleotides (ASOs) need to reach either the cytoplasm or the nucleus to bind to their target mRNA or pre-mRNA. mdpi.com After internalization into endosomes, a portion of the ASOs are released into the cytoplasm. mdpi.com From there, they can enter the nucleus, a process that may be facilitated by specific cellular proteins or occur through passive diffusion. mdpi.com The localization can be influenced by the oligonucleotide's chemistry; for example, studies with Locked Nucleic Acid (LNA) modified oligonucleotides have shown their association with P-bodies, which are cytoplasmic granules involved in mRNA turnover. nih.gov
Interactive Table: Oligonucleotide Uptake Mechanisms
| Uptake Mechanism | Description | Key Features | Oligonucleotide Type Example |
|---|---|---|---|
| Gymnotic Uptake | Cellular uptake of "naked" oligonucleotides without transfection agents. | Relies on binding to cell surface proteins; often occurs via adsorptive endocytosis. | Phosphorothioate (PS)-modified ASOs |
| Receptor-Mediated Endocytosis | Uptake is facilitated by conjugating the oligonucleotide to a ligand that binds a specific cell surface receptor. | Offers enhanced efficiency and cell-type selectivity. | GalNAc-conjugated siRNAs for liver targeting |
| Macropinocytosis | A form of endocytosis where the cell engulfs large amounts of extracellular fluid. | Can be a pathway for lipid-modified oligonucleotides. csic.es | Double lipid-tailed oligonucleotide conjugates csic.es |
Interaction with Argonaute (Ago) Proteins and Dicer Enzymes
The biological activity of many oligonucleotides, particularly those involved in RNA interference (RNAi), is mediated through their interaction with specific intracellular enzymes. Key among these are Dicer and the Argonaute (Ago) proteins.
Dicer Enzyme: Dicer is an RNase III-type enzyme that plays a crucial role in the initial steps of the RNAi pathway. frontiersin.orgsigmaaldrich.com In the cytoplasm, Dicer recognizes and cleaves long double-stranded RNA (dsRNA) or precursor microRNAs (pre-miRNAs) into smaller, 21-23 base pair fragments known as small interfering RNAs (siRNAs) or mature miRNAs, respectively. thno.orgoup.com The structure of the precursor molecule, particularly the terminal loop, can be an important recognition site for Dicer. nih.gov Dicer's activity can be modulated by various protein partners and even other RNA molecules, which can compete for binding. frontiersin.orgnih.gov Chemically synthesized siRNAs used in research and therapy are designed to be the direct products of Dicer cleavage, thus bypassing this processing step. oup.com However, longer dsRNAs that are designed as Dicer substrates may exhibit higher potency. nih.gov
Argonaute (Ago) Proteins: Argonaute proteins are the core components of the RNA-Induced Silencing Complex (RISC), the effector complex of the RNAi pathway. plos.orgwikipedia.org After Dicer generates an siRNA duplex, it is loaded onto an Ago protein (in humans, primarily Ago2). thno.org The Ago protein then facilitates the unwinding of the duplex, discarding one strand (the "passenger" or sense strand) and retaining the other (the "guide" or antisense strand). wikipedia.org
The resulting Ago-guide strand complex is the active RISC. wikipedia.org The guide strand directs the complex to a target messenger RNA (mRNA) through Watson-Crick base pairing. wikipedia.org The interaction between the guide strand and Ago fundamentally reshapes the nucleic acid's properties, creating a highly efficient and specific searching machine. researchgate.net Once bound to the target mRNA, Ago2, which possesses catalytic "slicer" activity, cleaves the mRNA, leading to its degradation and subsequent gene silencing. oup.com The efficiency of this process is highly dependent on the complementarity between the guide strand's "seed region" (nucleotides 2-8) and the target mRNA. plos.orgresearchgate.net Some antisense oligonucleotides (ASOs) have also been shown to recruit Ago2 to degrade target RNA, providing an alternative mechanism to the more common RNase H-mediated pathway. biomolther.org
Influence of Chemical Modifications on Mechanistic Pathways
Influence on Cellular Uptake: The phosphorothioate (PS) backbone modification, where a non-bridging oxygen atom is replaced by sulfur, is a cornerstone of oligonucleotide chemistry. nih.gov This modification not only confers nuclease resistance but also dramatically enhances binding to plasma and cell surface proteins, which is critical for productive cellular uptake of ASOs via adsorptive endocytosis. nih.govnih.govrsc.org However, high levels of PS modification can sometimes decrease the activity of siRNAs. nih.gov Conjugation of molecules like N-acetylgalactosamine (GalNAc) directly impacts the uptake pathway by hijacking receptor-mediated endocytosis for targeted delivery, particularly to the liver. Lipid conjugation has also been shown to promote cellular uptake, in some cases via macropinocytosis. csic.es
Influence on Interaction with Ago and Dicer: The enzymes of the RNAi pathway are sensitive to the structure of their oligonucleotide substrates, making the choice and placement of chemical modifications critical.
Dicer: While chemically synthesized siRNAs often bypass Dicer, modifications on Dicer-substrate siRNAs must be carefully considered. The architecture of the duplex is recognized by Dicer, and modifications can potentially alter this recognition and processing. nih.gov
Argonaute (Ago): The loading and function of the RISC are highly constrained by structural requirements. mdpi.com Limited PS modifications are tolerated by Ago2, and they are often incorporated at the ends of siRNA strands to provide protection from exonucleases. nih.gov Sugar modifications like 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) are widely used in siRNAs to increase stability and reduce off-target effects. nih.gov However, these modifications must be placed strategically, as extensive modification can interfere with Ago2's ability to cleave the target mRNA. scielo.brscielo.br For instance, ASOs designed as "gapmers" feature a central region of unmodified DNA (or a mimic like 2'F-ANA) that can recruit RNase H, flanked by modified nucleotides (like 2'-O-methoxyethyl (MOE) ) that provide stability and high binding affinity. thno.orgnih.gov The structural demands of Ago2 limit the extent to which siRNAs can be modified compared to single-stranded ASOs. biomolther.orgmdpi.com
Interactive Table: Effects of Common Chemical Modifications
| Chemical Modification | Effect on Cellular Uptake | Effect on Ago/Dicer Interaction | Primary Benefit |
|---|---|---|---|
| Phosphorothioate (PS) | Enhances protein binding, facilitating adsorptive endocytosis. nih.govnih.gov | Tolerated by Ago2 in limited amounts; high content can decrease siRNA activity. nih.govnih.gov | Nuclease resistance, improved pharmacokinetics. nih.gov |
| 2'-O-Methyl (2'-OMe) | Generally neutral or can be combined with targeting ligands. | Increases binding affinity and stability; placement is critical to maintain Ago2 activity. nih.gov | Nuclease resistance, reduced off-target effects. nih.gov |
| 2'-Fluoro (2'-F) | Generally neutral or can be combined with targeting ligands. | Increases binding affinity; tolerated in siRNAs. 2'F-ANA can recruit RNase H. nih.gov | Nuclease resistance, enhanced target affinity. nih.gov |
| 2'-O-Methoxyethyl (MOE) | Used in ASOs, uptake facilitated by PS backbone. | Not compatible with Ago2 cleavage; used in the "wings" of gapmer ASOs. thno.orgnih.gov | High binding affinity, nuclease resistance. oup.com |
| Locked Nucleic Acid (LNA) | Used in ASOs, uptake facilitated by PS backbone. | Increases binding affinity significantly; not compatible with Ago2 cleavage. nih.govthno.org | Very high target affinity. thno.org |
| N-acetylgalactosamine (GalNAc) | Greatly enhances uptake in hepatocytes via receptor-mediated endocytosis. | No direct interaction; it is a targeting ligand. | Tissue-specific delivery (liver). |
Interactions of Oligonucleotides with Cellular and Molecular Systems
Oligonucleotide Interactions with Membrane Components and Cellular Uptake Pathways
The cellular membrane presents a formidable barrier to the entry of large, negatively charged molecules like oligonucleotides. Therefore, their interaction with membrane components and subsequent uptake is a critical step for their therapeutic activity. nih.gov Oligonucleotides primarily enter cells through various endocytotic pathways. nih.govresearchgate.netresearchgate.netnih.gov
Receptor-Mediated Endocytosis: A key mechanism for cellular uptake involves the binding of oligonucleotides to cell surface receptors. nih.govnih.gov Scavenger receptors, a class of pattern-recognition receptors, have been shown to mediate the cellular entry of oligonucleotides, particularly those with phosphorothioate (B77711) modifications and those functionalized on nanoparticles. biorxiv.orgnih.govnih.govasm.org The density of oligonucleotides on a nanoparticle can influence its interaction with scavenger receptors. nih.gov Stabilin receptors, a type of scavenger receptor expressed in the liver, are involved in the uptake of single-stranded PS ASOs. jci.org Other receptors, such as the asialoglycoprotein receptor (ASGPR) in hepatocytes, are targeted by conjugating specific ligands like N-acetylgalactosamine (GalNAc) to the oligonucleotide, thereby facilitating liver-specific delivery. jci.org
Adsorptive Endocytosis: Phosphorothioate-based oligonucleotides can bind to proteins on the cell surface, leading to uptake via non-specific adsorptive endocytosis. nih.gov
The main cellular uptake pathways for oligonucleotides are summarized below:
Table 2: Cellular Uptake Pathways for Oligonucleotides| Uptake Pathway | Description | Key Molecules Involved |
|---|---|---|
| Clathrin-mediated Endocytosis | The archetypal and well-studied route for the internalization of many ligands and receptors. nih.gov | Clathrin, Adaptor protein AP-2, Dynamin nih.gov |
| Caveolin-mediated Endocytosis | Involves flask-shaped invaginations of the plasma membrane called caveolae. researchgate.netmdpi.com | Caveolin, Sphingolipids, Cholesterol mdpi.com |
| Macropinocytosis | A non-specific process of engulfing large amounts of extracellular fluid. csic.es |
Once internalized, oligonucleotides are typically sequestered in endosomes and lysosomes, from which they must escape to reach their targets in the cytoplasm or nucleus. researchgate.netresearchgate.net
Role of Non-Covalent Interactions in Oligonucleotide Recognition (e.g., Hydrogen Bonding, Stacking, Electrostatic Forces)
The specific recognition of target sequences and the interaction with proteins are governed by a combination of non-covalent forces. nih.govacs.org
Hydrogen Bonding: This is a key determinant of the specificity of base pairing between an oligonucleotide and its target RNA or DNA, following Watson-Crick rules. mdpi.comnih.gov Hydrogen bonds also form between the oligonucleotide and amino acid residues of proteins, contributing to the stability and specificity of the interaction. acs.org
Electrostatic Interactions: The negatively charged phosphate (B84403) backbone of oligonucleotides leads to strong electrostatic interactions with positively charged molecules, such as the lysine (B10760008) and arginine residues on the surface of proteins. nih.govnih.gov These interactions are often the initial driving force for binding, which is then refined by more specific interactions. The high negative charge density of G-quadruplexes exemplifies the importance of electrostatics in their protein interactions. nih.gov
Hydrophobic Interactions: The nucleobases are more hydrophobic than the sugar-phosphate backbone. nih.gov Interactions between these hydrophobic bases and nonpolar regions of proteins contribute to binding affinity. nih.gov The hydrophobic effect also plays a role in the folding of oligonucleotides into specific conformations. nih.gov
Impact of Oligonucleotide Conformation and Higher-Order Structure on Interactions
The three-dimensional conformation of an oligonucleotide is a critical factor that influences its interactions with other molecules. plos.orgbruker.com
Single-Stranded vs. Double-Stranded: Single-stranded oligonucleotides, like ASOs, need to be flexible enough to bind to their target RNA, which itself possesses a complex secondary and tertiary structure. nih.govresearchgate.netplos.org The accessibility of the target site on the RNA is a major determinant of ASO activity and is more influential than competition from RNA-binding proteins. nih.govplos.org Double-stranded oligonucleotides, such as siRNAs, have a more defined A-form helical structure that is recognized by the RNA-induced silencing complex (RISC).
Higher-Order Structures: Some oligonucleotides can fold into complex three-dimensional shapes known as higher-order structures. bruker.comoup.com A prominent example is the G-quadruplex , a four-stranded structure formed by guanine-rich sequences. nih.govmdpi.com This compact structure is recognized by a variety of proteins and is a key feature of many aptamers, such as AS1411 and other G-quadruplex-based aptamers. nih.govresearchgate.netmdpi.com The loops connecting the G-tetrads in a G-quadruplex are often crucial for the specific interaction with the target protein. mdpi.com The ability to form these structures can be essential for their biological activity, including cellular uptake and protein recognition. nih.govacs.org Aggregates of oligonucleotides, which can be promoted by quadruplex formation, have been shown to interact with scavenger receptors. nih.gov
The conformation of an oligonucleotide is not static and can be influenced by factors such as the chemical modifications of the backbone and sugars, the surrounding ionic environment, and interactions with binding partners. nih.govoup.comacs.org Understanding and controlling the conformation of oligonucleotides is therefore a key aspect of designing effective and specific therapeutic agents.
Preclinical Research Modalities for Oligonucleotide Investigation
In Vitro Research Models for Oligonucleotide Studies
In vitro models are indispensable for the initial screening and characterization of oligonucleotide candidates. nih.gov They provide a controlled environment to assess fundamental properties such as target engagement, mechanism of action, and metabolic stability, offering a cost-effective and high-throughput alternative to animal studies. nih.govbiorxiv.org
Cell Culture Systems and Engineered Cellular Models
Cell culture systems are foundational tools in oligonucleotide research. mdpi.com They range from simple two-dimensional (2D) monocultures to more complex three-dimensional (3D) models like spheroids and organoids that better mimic the in vivo cellular environment. biorxiv.orgthermofisher.com The choice of cell model is critical and depends on the research question, balancing physiological relevance with practical considerations like scalability and reproducibility. ncardia.com
Immortalized Cell Lines: These are commonly used for initial high-throughput screening due to their ease of culture and scalability. ncardia.com For example, HeLa cells have been utilized in studies involving fluorescently-barcoded oligonucleotides to construct 3D cultures for spatial gene expression analysis. biorxiv.org
Primary Human Cells: Offering high physiological relevance, primary cells can be used to create in vitro disease models. ncardia.com However, their limited proliferation and inter-donor variability can pose challenges for large-scale screening. ncardia.com
Induced Pluripotent Stem Cells (iPSCs): iPSCs represent a significant advancement, as they can be differentiated into various cell types, including those difficult to obtain from primary sources like neurons and cardiomyocytes. ncardia.com Their unlimited proliferation and potential for patient-specificity make them valuable for creating relevant disease models in vitro. ncardia.com
Engineered Cellular Models: The ability to create customized, encoded cellular assemblies allows for the spatial resolution of gene expression in 3D cell culture models, providing deeper insights into drug response and mechanical heterogeneity within these structures. biorxiv.org
A key aspect of in vitro studies is the method of oligonucleotide delivery into the cells. "Gymnotic uptake," where oligonucleotides enter cells without transfection reagents, is a common method but is dependent on the properties of the oligonucleotide and the cell type. ncardia.com When gymnotic uptake is inefficient, methods like transfection reagents or nucleofection can be employed. ncardia.com
Assessment of Metabolic Stability in Biological Matrices (e.g., Plasma, Liver Homogenates)
Understanding the metabolic stability of oligonucleotides is crucial for predicting their in vivo behavior. wuxiapptec.com These molecules are primarily metabolized by endonucleases and exonucleases present in blood and tissues, rather than the Phase I and II enzymes that metabolize traditional small molecule drugs. wuxiapptec.comwuxiapptec.com
Plasma and Serum: Incubation in plasma or serum provides a good indication of an oligonucleotide's stability in the circulatory system. wuxiapptec.com Studies have shown that chemical modifications, such as a phosphorothioate (B77711) (PS) backbone, can significantly enhance nuclease resistance in plasma. oup.com
Liver Homogenates: The liver is a primary site of oligonucleotide distribution and metabolism. wuxiapptec.comwuxiapptec.com Liver homogenates, which contain a wide array of metabolic enzymes, are a valuable tool for simulating in vivo metabolism. wuxiapptec.comnih.gov Research has demonstrated a good correlation between the metabolic stability of N-acetylgalactosamine (GalNAc)-conjugated siRNAs in mouse liver homogenates and their in vivo efficacy. nih.gov The pH of the incubation solution and the concentration of the homogenate are critical factors that can influence metabolic outcomes. wuxiapptec.com
Other Tissue Homogenates and Subcellular Fractions: In addition to the liver, other tissue homogenates (e.g., kidney, brain) and subcellular fractions like liver S9 and lysosomes can be used to assess metabolic stability in specific target tissues or cellular compartments. wuxiapptec.comwuxiapptec.com For example, lysosomes, being an important site for the metabolism of endocytosed oligonucleotides, are an effective system for studying their stability. wuxiapptec.com
| In Vitro System | Primary Purpose | Key Findings/Observations | Relevant Compounds |
|---|---|---|---|
| Plasma/Serum | Assess stability in blood circulation. wuxiapptec.com | Phosphorothioate modifications enhance stability. oup.com Strong correlation of stability for ASOs in mouse serum and mouse liver homogenate. nih.gov | Phosphorothioate ASOs nih.gov |
| Liver Homogenate | Simulate metabolism in the primary organ of distribution. wuxiapptec.com | Good correlation with in vivo efficacy for GalNAc-conjugated siRNAs. nih.gov Metabolism involves initial endonucleolytic cleavage followed by exonuclease action. oup.com | GalNAc-conjugated siRNAs, nih.gov Phosphorothioate/MOE-modified ASOs oup.com |
| Liver Lysosomes | Evaluate stability within the endo-lysosomal pathway. wuxiapptec.com | Acidic conditions are more conducive to the hydrolysis of GalNAc-modified siRNA. wuxiapptec.com | GalNAc-modified siRNAs wuxiapptec.com |
| Kidney Homogenates | Assess stability in a key organ for elimination. wuxiapptec.com | Used to evaluate the metabolic profile in extrahepatic tissues. wuxiapptec.com | Various ASOs wuxiapptec.com |
| Brain Homogenates | Determine stability in the central nervous system. wuxiapptec.com | Important for oligonucleotides targeting neurological diseases. wuxiapptec.com | Various ASOs wuxiapptec.com |
Organ-on-a-Chip (OOC) and Other New Approach Methodologies (NAMs) for Enhanced Physiological Relevance
Organ-on-a-chip (OOC) technology is an advanced in vitro model that uses microfluidic devices to create a dynamic, 3D microenvironment that more accurately mimics the structure and function of human organs. elveflow.commdpi.com These systems, also known as microphysiological systems (MPS), offer a bridge between traditional cell culture and animal models by replicating tissue-tissue interfaces, mechanical cues, and fluid flow. cn-bio.commdpi.com
Liver-on-a-Chip: This is a particularly relevant model for oligonucleotide research, as the liver is a key organ for drug metabolism and a common target for these therapies. cn-bio.com Liver-on-a-chip models can be used to study oligonucleotide distribution, uptake, efficacy, and safety in a human-relevant context. drugdiscoverynews.com They have been used to examine the impact of N-acetylgalactosamine-conjugated oligonucleotides on gene expression. drugdiscoverynews.com
Multi-Organ Systems: "Body-on-a-chip" platforms that connect multiple organ models (e.g., liver and pancreas, or gut, liver, and brain) allow for the investigation of inter-organ communication and systemic drug effects. cn-bio.commdpi.com This is crucial for understanding the complex pharmacokinetic and pharmacodynamic profiles of oligonucleotides.
Disease Modeling: OOCs can be used to create models of various diseases, including liver diseases, providing a platform to test the efficacy of oligonucleotide therapeutics in a pathologically relevant environment. cn-bio.com
OOCs and other New Approach Methodologies (NAMs) hold significant promise for reducing the reliance on animal testing in preclinical research, in line with the goals of the FDA's Modernization Act 2.0. cn-bio.com
In Vivo Research Models for Mechanistic and Delivery Studies
While in vitro models are crucial for initial screening, in vivo studies in animal models are essential to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of oligonucleotides in a whole-organism context. nih.govbiorxiv.org These studies are critical for evaluating efficacy, tissue distribution, and potential toxicities before moving to clinical trials. patsnap.comresearchgate.net
Application of Transgenic and Disease Models in Oligonucleotide Research
Transgenic and disease models are invaluable for assessing the therapeutic potential of oligonucleotides in a context that mimics human disease. researchgate.net These models are often genetically modified to express a human disease-causing gene or to carry a specific mutation.
Neurodegenerative Diseases: In Alzheimer's disease research, transgenic mouse models expressing mutant human amyloid precursor protein (APP) have been used to evaluate the efficacy of siRNAs in reducing APP mRNA and protein levels. nih.gov Similarly, the SOD1G93A transgenic mouse model for amyotrophic lateral sclerosis (ALS) has been instrumental in testing ASOs targeting the human SOD1 gene. nih.gov
Polyglutamine Diseases: Rodent models of Huntington's disease and other polyglutamine disorders are widely used to test various oligonucleotide-based gene silencing strategies. oup.com
Duchenne Muscular Dystrophy (DMD): The mdx mouse model for DMD has been used to study the pharmacokinetics and pharmacodynamics of 2'-O-methyl modified oligonucleotides, revealing higher uptake and exon skipping efficiency in dystrophin-deficient muscle fibers. researchgate.net
Hepatitis B: Transgenic mice have been employed to assess the in vivo efficacy of GalNAc-conjugated ASOs in reducing HBV DNA levels. beilstein-journals.org
These models allow researchers to investigate not only the knockdown of the target gene but also the downstream effects on disease pathology and phenotype.
Challenges and Considerations in Animal Model Selection for Oligonucleotide Studies
The selection of an appropriate animal model for oligonucleotide research is fraught with challenges, primarily due to the sequence-specific nature of these drugs and potential species differences. biorxiv.orgembopress.org
Species-Specificity: Oligonucleotides are designed to be highly specific to human mRNA sequences. Due to a lack of sequence conservation across species, a human-targeted oligonucleotide may not have pharmacological activity in common preclinical species like rodents. embopress.orgjst.go.jp This often necessitates the use of species-specific surrogate oligonucleotides or the development of humanized animal models. jst.go.jpaltex.org
Humanized Models: Creating humanized mouse models, which carry the human gene or a specific human genetic variant, is often required to test the efficacy of human-specific oligonucleotides. researchgate.net However, the generation of these models can be expensive and time-consuming, and they may not always fully recapitulate the human phenotype or molecular mechanisms. researchgate.net For example, splicing patterns can differ between species, which is a critical consideration for splice-switching oligonucleotides. researchgate.netembopress.org
Non-Human Primates (NHPs): Due to the high degree of sequence conservation with humans, NHPs are often used in preclinical studies. cn-bio.com However, their use is expensive, and even NHPs can sometimes fail to predict human responses accurately. cn-bio.com
Translational Challenges: Data from animal models may not always translate directly to humans. biorxiv.org For instance, the efficiency of an oligonucleotide was found to be lower in DMD patients compared to the mdx mouse model, potentially due to differences in regenerative capacity. researchgate.net
Careful consideration of the target, the mechanism of action of the oligonucleotide, and the biological differences between the animal model and humans is paramount for the successful preclinical development of these promising therapeutics.
| Disease/Condition | Animal Model | Oligonucleotide Type | Key Research Application |
|---|---|---|---|
| Alzheimer's Disease | APP/PS1 transgenic mice | siRNA | Evaluate reduction of APP mRNA and protein levels. nih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A transgenic mice | ASO | Screening for ASOs targeting the human SOD1 gene. nih.gov |
| Duchenne Muscular Dystrophy (DMD) | mdx mouse model | 2'-O-methyl modified ON | Study pharmacokinetics and exon skipping efficiency. researchgate.net |
| Hepatitis B | HBV transgenic mice | GalNAc-conjugated ASO | Assess reduction in HBV DNA levels. beilstein-journals.org |
| Polyglutamine Diseases (e.g., Huntington's) | Transgenic rodent models | ASO, siRNA | Test allele-selective and non-allele-selective gene silencing. oup.com |
Analytical and Structural Characterization Techniques for Oligonucleotides
Chromatographic Methods for Oligonucleotide Analysis
Chromatographic techniques are fundamental in the purification and analysis of oligonucleotides, providing quantitative assessments of purity. sigmaaldrich.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for separating oligonucleotides from synthesis-related impurities. thermofisher.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): Reversed-Phase and Anion-Exchange
High-Performance Liquid Chromatography (HPLC) is a cornerstone of oligonucleotide analysis, with reversed-phase (RP) and anion-exchange (AEX) being the most prominent modes of separation.
Reversed-Phase HPLC (RP-HPLC) separates oligonucleotides based on their hydrophobicity. sigmaaldrich.com This technique is particularly effective in separating the full-length product, which often retains a hydrophobic dimethoxytrityl (DMT) group, from "failure sequences" or shortmers that lack this group. sigmaaldrich.comelementlabsolutions.com The separation is achieved using a non-polar stationary phase and a polar mobile phase. elementlabsolutions.com Ion-pairing agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), are commonly added to the mobile phase to neutralize the negative charges of the phosphate (B84403) backbone, thereby enhancing retention and resolution. elementlabsolutions.comlcms.cz RP-HPLC is well-suited for the analysis of oligonucleotides up to approximately 50 bases in length and can be extended to around 80 bases in some cases. sigmaaldrich.com A significant advantage of RP-HPLC is its compatibility with mass spectrometry (MS), making it a preferred method for identity confirmation and characterization of impurities. thermofisher.comchromatographyonline.com
Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. sigmaaldrich.comatdbio.com The stationary phase consists of positively charged functional groups that interact with the polyanionic oligonucleotides. ymc.eu Elution is typically achieved by increasing the salt concentration of the mobile phase, which weakens the electrostatic interactions and allows the more highly charged (longer) oligonucleotides to elute later. atdbio.com AEX-HPLC provides excellent resolution for oligonucleotides up to 40 bases. sigmaaldrich.com A key advantage of this method is its ability to analyze oligonucleotides with significant secondary structures, such as those with high guanine-cytosine (GC) content. sigmaaldrich.comatdbio.com This is because the analysis can be performed at a high pH, which disrupts the hydrogen bonds responsible for these structures. sigmaaldrich.comatdbio.com However, due to the high salt concentrations used in the mobile phase, AEX-HPLC is generally not compatible with MS detection. thermofisher.comlcms.cz
| Feature | Reversed-Phase HPLC (RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) |
|---|---|---|
| Principle of Separation | Hydrophobicity | Charge (number of phosphate groups) |
| Typical Application | Separation of DMT-on from DMT-off sequences, purity analysis | Analysis of oligonucleotides with secondary structures, separation of failure sequences |
| Resolution Range | Up to ~50-80 bases | Up to ~40 bases |
| MS Compatibility | Yes (with volatile ion-pairing agents) | No (due to high salt mobile phases) |
| Key Advantage | Powerful for separating a wide range of molecules and MS compatibility | Effective for sequences with high GC content and secondary structures |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity. sigmaaldrich.comwaters.com UPLC systems utilize columns packed with sub-2 µm particles, which leads to greater peak capacity and faster analysis times. waters.com This technology allows for the baseline resolution of 15 to 25 nucleotide-long oligonucleotides in as little as 10 minutes, a significant improvement over the 30 to 60 minutes typically required by conventional HPLC. waters.comlcms.cz UPLC can efficiently separate both short and long oligonucleotides with single-base resolution. sigmaaldrich.com The principles of ion-pair reversed-phase chromatography are often applied in UPLC for oligonucleotide analysis, providing high-resolution separations of target oligonucleotides from their impurities. lcms.cz The high-throughput capability of UPLC makes it invaluable for the characterization of complex formulations, such as those involving lipid nanoparticles for siRNA delivery. americanpharmaceuticalreview.com
Electrophoretic Techniques for Oligonucleotide Separation and Purity Assessment
Electrophoretic methods are widely used for the analysis of oligonucleotide purity due to their high resolving power, especially for separating species of different lengths.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution technique that separates molecules based on their size-to-charge ratio in a narrow, fused-silica capillary. windows.net For oligonucleotide analysis, a sieving matrix, such as a flowable polymer solution containing urea, is used within the capillary to separate the molecules by size. windows.netumich.edu CE offers several advantages over traditional slab gel electrophoresis, including automation, high throughput, low sample and reagent consumption, and quantitative precision. bio-rad.com It can provide unit resolution for oligonucleotides in the range of 4 to 40 bases and can be extended to analyze oligonucleotides over 100 bases in length. umich.edubio-rad.com CE is considered an industry standard for assessing oligonucleotide purity, as it can accurately quantify the full-length product and various failure sequences. windows.netthe-scientist.com The technique is also capable of estimating the length of an oligonucleotide by using known size standards. windows.net
Polyacrylamide Gel Electrophoresis (PAGE)
Polyacrylamide Gel Electrophoresis (PAGE) is a classic and cost-effective method for the analysis and purification of synthetic oligonucleotides. umich.eduqiagen.com The separation is based on the migration of negatively charged oligonucleotides through a porous polyacrylamide gel matrix under the influence of an electric field. umich.edu Denaturing agents, such as 7M urea, are typically included in the gel to prevent the formation of secondary structures, ensuring that separation is based primarily on molecular weight. biosyn.comspringernature.com PAGE is highly effective for assessing the quality of oligonucleotides, allowing for the visualization of the full-length product alongside shorter, incomplete products (n-1, n-2, etc.). qiagen.com While the analytical information is often qualitative or semi-quantitative, it provides excellent resolution. umich.edu Visualization of the separated oligonucleotides can be achieved through methods like UV shadowing, staining with dyes such as methylene (B1212753) blue or SYBR Green, or autoradiography if the oligonucleotides are radiolabeled. umich.edunih.gov This technique is particularly useful for analyzing oligonucleotides in the typical size range of 18-30 nucleotides used in applications like PCR. qiagen.com
| Technique | Principle | Key Advantages | Typical Resolution |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Separation by size in a polymer-filled capillary | High resolution, automation, quantitative, low sample consumption | Unit resolution for 4-40 mers; can extend beyond 100 bases |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation by size in a denaturing polyacrylamide gel matrix | Cost-effective, high resolution for purity assessment | Excellent for oligonucleotides in the 18-30 nucleotide range |
Mass Spectrometry (MS) for Oligonucleotide Characterization
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of oligonucleotides. colby.eduacs.org It measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of the molecular weight of the synthesized oligonucleotide and its impurities. colby.eduidtdna.com This direct measurement provides confirmation of the correct sequence and helps in identifying modifications, truncated sequences, and other synthesis-related byproducts. colby.educreative-proteomics.com
Two common ionization techniques used for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing larger oligonucleotides, typically those greater than 50 bases. creative-proteomics.com It produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge range. colby.edu ESI is often coupled with liquid chromatography (LC), particularly UPLC, to provide separation of complex mixtures prior to mass analysis, enabling the identification of co-eluting impurities. americanpharmaceuticalreview.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a high-throughput technique that is effective for the analysis of oligonucleotides up to about 50 bases in length. creative-proteomics.com In this method, the oligonucleotide sample is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the sample. colby.edu The time it takes for the ions to travel through a flight tube to the detector is used to determine their mass-to-charge ratio. colby.edu
MALDI-TOF MS and ESI-MS for Molecular Mass and Sequence Confirmation
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of oligonucleotides, providing precise data on molecular mass and sequence. The two primary ionization techniques utilized for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS.
MALDI-TOF MS is a powerful tool for determining the molecular weight of oligonucleotides and identifying synthesis byproducts. shimadzu.com This technique offers rapid analysis, high mass resolving power, and sensitivity. shimadzu.com It is particularly well-suited for quality control in oligonucleotide synthesis, allowing for the efficient confirmation of the desired product and the detection of failure sequences. shimadzu.comedpsciences.org MALDI-TOF MS can be used to analyze oligonucleotides up to 120-mers, and in some cases even larger molecules, though challenges with ionization efficiency and fragmentation can arise with higher-molecular-weight oligonucleotides. umich.edu The choice of matrix is crucial in MALDI-MS analysis of oligonucleotides to minimize fragmentation and the formation of adducts with sodium and potassium ions, which can complicate spectra. edpsciences.org 3-hydroxypicolinic acid (3-HPA) is a commonly used matrix that reduces fragmentation. shimadzu.comedpsciences.org
ESI-MS is another vital technique for oligonucleotide analysis, often coupled with liquid chromatography (LC-MS). nih.govwaters.com ESI-MS is highly effective for determining the molecular weight of oligonucleotides and can be used to analyze a wide range of sizes, including intact tRNA and rRNA. umich.edu It provides high mass accuracy, which is crucial for confirming the elemental composition of a synthesized oligonucleotide. umich.edunih.gov ESI-MS is also the preferred method for gas-phase sequencing (tandem MS) and for characterizing noncovalent interactions. umich.edu A key advantage of ESI-MS is its compatibility with on-line separation techniques like liquid chromatography, allowing for the analysis of complex mixtures. umich.edu
Sequence Confirmation is a critical application for both MALDI-TOF MS and ESI-MS. MALDI-TOF MS can confirm sequences through the analysis of fragments generated by in-source decay (ISD) or by using exonuclease digestion followed by mass analysis. shimadzu.comedpsciences.orgumich.edu ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), allows for detailed sequence confirmation by analyzing the fragmentation patterns of the oligonucleotide. lcms.czenovatia.comenovatia.com High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, provide accurate mass data for both the parent ion and its fragments, enabling confident sequence verification. lcms.cz
Table 1: Comparison of MALDI-TOF MS and ESI-MS for Oligonucleotide Analysis
| Feature | MALDI-TOF MS | ESI-MS |
|---|---|---|
| Primary Application | Molecular mass determination, QC of synthesis. shimadzu.comedpsciences.org | Molecular mass determination, sequence confirmation, analysis of noncovalent interactions. umich.edu |
| Coupling to Separation | Typically offline. | Easily coupled with LC (LC-MS). nih.govumich.edu |
| Sample Tolerance | More tolerant of salts and buffers. umich.edu | Requires cleaner samples; ion-pairing reagents can cause suppression. waters.com |
| Sequencing Approach | Exonuclease digestion, in-source decay (ISD). shimadzu.comedpsciences.orgumich.edu | Tandem MS (MS/MS). lcms.czenovatia.com |
| Mass Accuracy | Good, but can be affected by adduct formation. edpsciences.org | High mass accuracy. umich.edunih.gov |
| Throughput | High throughput for rapid screening. shimadzu.com | Can be lower due to chromatographic separation. nih.gov |
High-Resolution Mass Spectrometry (HRMS) and LC-MS for Impurity Profiling and Modification Analysis
The development and quality control of therapeutic oligonucleotides necessitate highly sensitive and selective analytical methods to identify and quantify impurities and modifications. shodex.com High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for this purpose. chromatographyonline.comusp.org
Impurity Profiling is a critical aspect of oligonucleotide characterization, as chemical synthesis can lead to various impurities, including truncated and extended sequences. biopharmaspec.com HRMS provides the mass accuracy required to identify these process- and product-related impurities. chromatographyonline.comsciex.com A significant challenge in impurity analysis is the presence of coeluting isobaric impurities, which have similar masses and are not separated by chromatography. nih.govacs.org HRMS can resolve this by analyzing fully resolved isotopic envelopes, allowing for the identification and quantification of these challenging impurities. nih.govacs.org This approach is crucial for in-depth impurity profiling of complex mixtures in synthetic oligonucleotides. acs.org
LC-MS is the primary method for the characterization and quantification of synthetic oligonucleotides and their impurities. chromatographyonline.com The coupling of liquid chromatography with mass spectrometry allows for the separation of different species before their detection by the mass spectrometer. nih.govwaters.com Various LC techniques are employed, including ion-pairing reversed-phase liquid chromatography (IP-RPLC), hydrophilic interaction liquid chromatography (HILIC), and anion-exchange chromatography. nih.gov While IP-RPLC has been widely used, ion-pairing reagents can sometimes interfere with MS detection. shodex.comshodex.com HILIC and other ion-pairing-free methods are emerging as promising alternatives. nih.govshodex.com
Modification Analysis is another key application of LC-MS. Therapeutic oligonucleotides often contain chemical modifications to enhance their stability and efficacy, such as phosphorothioate (B77711) linkages or modifications to the ribose sugar. shodex.combiopharmaspec.com LC-MS is capable of detecting and localizing these modifications. shodex.com For instance, phosphorothioated oligonucleotides, where a sulfur atom replaces an oxygen atom in the phosphate backbone, can be readily analyzed. shodex.com Different modifications can alter the chromatographic behavior of the oligonucleotide, which can be observed and correlated with mass spectrometric data. shodex.com
Table 2: Common Impurities and Modifications Analyzed by HRMS and LC-MS
| Category | Examples | Analytical Challenge | HRMS/LC-MS Solution |
|---|---|---|---|
| Process-Related Impurities | Truncated sequences (n-1, n-2), Extended sequences (n+1) | Separation and identification of closely related species. | LC provides separation, while HRMS confirms identity through accurate mass. sciex.com |
| Product-Related Impurities | Deletion or addition of a nucleotide, Desulfurization of phosphorothioates | Coelution of isobaric species. | HRMS with resolved isotopic envelopes allows for differentiation and quantification. nih.govacs.org |
| Chemical Modifications | Phosphorothioate linkages, 2'-O-Methoxyethyl (2'-MOE), 2'-O-Methyl (2'-OME) | Confirming the presence and location of modifications. | LC-MS can separate modified from unmodified species, and MS/MS can pinpoint the modification site. shodex.combiopharmaspec.com |
Spectroscopic and Biophysical Methods for Higher-Order Structure and Interactions
Beyond the primary sequence and purity, the three-dimensional structure and biophysical properties of oligonucleotides are critical for their function. A variety of spectroscopic and biophysical techniques are employed to characterize these higher-order attributes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for the structural characterization of oligonucleotides in solution, providing insights into their higher-order structure at an atomic level. bruker.companicnmr.com It is considered a "gold standard" for chemical structure characterization. bruker.com
NMR can be used to determine the three-dimensional structure of oligonucleotides, including the conformation of the sugar-phosphate backbone and the orientation of the nucleobases. biopharmaspec.com One-dimensional (1D) ¹H NMR spectra, particularly the imino proton region, can be used to quantify base-pairing. panicnmr.com Two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC and ¹H-³¹P NMR, provide more detailed structural information and are essential for assigning resonances and characterizing the enantiomeric complexity of modified oligonucleotides. bruker.com Diffusion-Ordered Spectroscopy (DOSY) is an NMR method used to study molecular size and aggregation. biopharmaspec.com For larger oligonucleotides, higher field strength NMR instruments (e.g., 1 GHz) offer enhanced resolution and sensitivity, which is crucial for detailed characterization. bruker.com
Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Circular Dichroism (CD) spectroscopy is a highly sensitive technique used to study the secondary structure and conformational changes in chiral molecules like oligonucleotides. rockymountainlabs.complos.org It measures the differential absorption of left- and right-circularly polarized light. rockymountainlabs.com The resulting CD spectrum provides information about the helical structure of the oligonucleotide, allowing for the differentiation between various forms such as A-form, B-form, and Z-form DNA, as well as G-quadruplex structures. plos.org CD is valuable for studying protein-ligand interactions and monitoring changes in secondary structure. rockymountainlabs.com
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing a "fingerprint" based on the vibrational modes of its chemical bonds. rockymountainlabs.complos.org For oligonucleotides, the region between 1800 and 700 cm⁻¹ is particularly informative, containing bands corresponding to the vibrations of the sugar-phosphate backbone and the nitrogenous bases. plos.org FT-IR can be used to identify functional groups and study the secondary structure. rockymountainlabs.com Attenuated Total Reflection (ATR)-FTIR is a variant of the technique that can be applied to both short oligonucleotides and full-length DNA in solution, making it useful for investigating interactions with other molecules. plos.org
Table 3: Comparison of CD and FT-IR Spectroscopy for Oligonucleotide Analysis
| Feature | Circular Dichroism (CD) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy |
|---|---|---|
| Principle | Measures differential absorption of circularly polarized light. rockymountainlabs.com | Measures absorption of infrared radiation. rockymountainlabs.com |
| Information Obtained | Secondary structure (e.g., helices), chirality, conformational changes. rockymountainlabs.complos.org | Vibrational modes of chemical bonds, functional groups, secondary structure. rockymountainlabs.complos.org |
| Primary Application | Determining helical conformation (A, B, Z-form), studying G-quadruplexes. plos.org | Identifying binding sites of interacting molecules, characterizing backbone and base vibrations. plos.org |
| Sample Requirements | Requires chiral molecules in solution. rockymountainlabs.com | Can be used for liquid and solid samples. plos.org |
Thermal Stability Analysis (e.g., Melting Temperature, DSC)
The thermal stability of an oligonucleotide is a critical quality attribute, influencing its efficacy and shelf-life. tainstruments.comentegris.com Thermal stability analysis provides information on how the structure of an oligonucleotide changes with temperature.
Melting Temperature (Tm) is the temperature at which 50% of the double-stranded oligonucleotide duplex dissociates into single strands. tainstruments.com It is a key parameter for assessing the stability of a duplex. The Tm can be determined by monitoring the change in absorbance at a specific wavelength (typically 260 nm) as a function of temperature. researchgate.net The stability of an oligonucleotide is influenced by factors such as its length, GC content, concentration, and the ionic strength of the buffer. tainstruments.com
Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the thermodynamic profile of oligonucleotides. tainstruments.com DSC directly measures the heat absorbed during the thermal denaturation of a duplex, providing a model-independent determination of the binding enthalpy (ΔH). oup.com From the DSC data, other thermodynamic parameters such as the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. tainstruments.com This allows for a comprehensive understanding of the forces driving duplex formation and stability. tainstruments.comoup.com
Light Scattering Techniques (e.g., SEC-MALS, DLS) for Aggregation Studies
Aggregation is a common issue in the development of therapeutic oligonucleotides, as it can impact their efficacy and potentially lead to adverse effects. biopharmaspec.com Light scattering techniques are highly sensitive for detecting and characterizing aggregates. amazonaws.com
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful combination for characterizing soluble aggregates. wyatt.com SEC separates molecules based on their size, and the MALS detector then determines the molar mass of the eluting species independently of their elution time. wyatt.comsigmaaldrich.com This allows for the accurate quantification of monomers, dimers, and higher-order aggregates. sigmaaldrich.com
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. chromatographyonline.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. chromatographyonline.com From these fluctuations, the translational diffusion coefficient can be determined, which is then used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. chromatographyonline.com DLS is particularly useful for high-throughput screening of formulation conditions to assess aggregation propensity. wyatt.com
Fluorescence-Based Assays for Interaction Studies
Fluorescence-based assays are powerful and versatile tools for characterizing the interactions of oligonucleotides with other molecules, such as proteins, other nucleic acids, and small molecule ligands. These methods rely on changes in the fluorescence properties of a system upon binding, providing insights into binding affinity, kinetics, and conformational changes. Key techniques include Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and assays involving intercalating dyes and fluorescence quenching.
Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules, a donor and an acceptor. nih.gov When the donor fluorophore is excited, it can transfer energy non-radiatively to the acceptor if they are in close proximity (typically within a few nanometers). nih.gov This energy transfer results in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence emission. nih.gov
FRET is widely used to study oligonucleotide interactions, including hybridization, enzymatic degradation, and binding to other molecules. nih.govtandfonline.com For instance, FRET can monitor the hybridization of two oligonucleotides by labeling each with a donor or acceptor dye. Upon hybridization, the dyes are brought close together, leading to a FRET signal. nih.gov Conversely, the disruption of a FRET signal can indicate the separation of interacting molecules. nih.gov
Research Findings:
A FRET-based DNA biosensor was developed for the detection of a synthetic oligonucleotide from Ganoderma boninense, an oil palm pathogen. mdpi.com This system used quantum dots (QDs) as the energy donor and Cy5 as the acceptor. mdpi.com The hybridization of the target DNA to a QD-conjugated probe and a Cy5-labeled reporter probe resulted in a FRET signal, allowing for sensitive detection with a limit of 3.55 × 10⁻⁹ M. mdpi.com
The degradation of an antisense oligonucleotide protected by a stable hairpin structure was studied using FRET. tandfonline.comtandfonline.com The oligonucleotide was labeled with tetramethylrhodamine (B1193902) (donor) and fluorescein (B123965) (acceptor). The FRET signal was used to monitor the integrity of the oligonucleotide in situ. tandfonline.comtandfonline.com
FRET has been employed to investigate protein-DNA interactions. By labeling a DNA-binding protein and its target DNA with a FRET pair, the binding event can be monitored. researchgate.netnih.gov For example, a coumarin-containing fluorescent amino acid was genetically incorporated into a DNA-binding protein to act as a FRET donor, while the target DNA was labeled with an acceptor. The specific binding of the protein to the DNA resulted in a FRET signal, enabling the measurement of binding affinity. nih.gov
Table 1: Examples of FRET-Based Oligonucleotide Interaction Studies
| Interaction Studied | Donor Fluorophore | Acceptor Fluorophore | Key Finding | Reference |
|---|---|---|---|---|
| DNA Hybridization | Quantum Dot (QD) | Cy5 | Sensitive detection of target DNA with a detection limit of 3.55 × 10⁻⁹ M. | mdpi.com |
| Oligonucleotide Degradation | Tetramethylrhodamine | Fluorescein | FRET can monitor the integrity of hairpin-protected antisense oligonucleotides. | tandfonline.comtandfonline.com |
| Protein-DNA Binding | Coumarin (in protein) | Fluorophore (on DNA) | Specific protein-DNA binding induces a FRET signal, allowing for affinity measurement. | nih.gov |
| Integrity of Oligonucleotides | 6-carboxyfluorescein | 6-carboxytetramethylrhodamine | A decrease in FRET upon hybridization can be used to assess the efficacy of probe binding to structured targets. | oup.com |
Intercalating Dyes and Fluorescence Quenching
Assays utilizing intercalating dyes and fluorescence quenching are also widely employed to study oligonucleotide interactions.
Intercalating Dyes: These are molecules that insert themselves between the base pairs of double-stranded nucleic acids. bitesizebio.com Dyes like SYBR Green I exhibit a dramatic increase in fluorescence upon binding to double-stranded DNA (dsDNA). scispace.comresearchgate.net This property is exploited in quantitative PCR (qPCR) to monitor the amplification of DNA in real-time. idtdna.com While cost-effective, a drawback of intercalating dyes is their lack of specificity, as they will bind to any dsDNA, including non-specific PCR products and primer-dimers. bitesizebio.comidtdna.com
Research Findings on Intercalating Dyes:
A study on SYBR Green I revealed that its significant fluorescence enhancement (over 1,000-fold) upon binding to dsDNA is due to the dampening of its intramolecular motions. scispace.com The study also identified multiple binding modes, including intercalation and minor groove binding. scispace.comresearchgate.net
A method called Real-time PCR-based DNA Binding Assay (RP-DBA) was developed to quantify protein-DNA interactions using SYBR Green. biorxiv.orgsciety.orgresearchgate.net This technique is reported to be 4- to 10-fold more sensitive than traditional methods like the electrophoretic mobility shift assay (EMSA). sciety.orgresearchgate.net
Combination probes have been designed that incorporate an intercalating anchor (like thiazole (B1198619) orange) and a reporter fluorophore on the same nucleobase. oup.com Upon hybridization, the intercalator anchors the probe to the target and becomes fluorescent, simultaneously stabilizing the duplex. oup.com
Fluorescence Quenching: This process involves a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions, such as FRET or the formation of non-fluorescent complexes. Quenching assays are often used in a competitive format. For example, a fluorescently labeled oligonucleotide can be quenched upon binding to a specific target. The addition of a competing molecule that displaces the labeled oligonucleotide will restore the fluorescence. oup.com
Research Findings on Fluorescence Quenching:
A competitive homogeneous quenched fluorescence assay was developed for high-throughput screening of molecules that bind to single-stranded DNA. oup.com A target strand labeled with a quencher hybridizes to a complementary strand with a fluorescent probe, quenching the fluorescence. A sample molecule that binds to the target displaces the quencher-labeled strand, resulting in a fluorescence signal. oup.com
The interaction of the T4 translational repressor RegA protein with RNA was studied using fluorescence quenching equilibrium binding assays to evaluate the RNA binding affinities of mutant proteins. capes.gov.br
Fluorescence quenching and dequenching have been used to analyze RNA degradation and intermolecular interactions in vivo. nih.gov The degradation of a fluorescein-labeled RNA by ribonucleases resulted in dequenching and an increase in fluorescence. nih.gov
Emerging Paradigms and Future Trajectories in Oligonucleotide Research
Addressing Research Challenges in Oligonucleotide Development
The development of oligonucleotides as robust research tools has been hampered by challenges related to their delivery, stability, and bioavailability. However, recent advancements in delivery strategies and chemical modifications are actively addressing these limitations.
Advancements in Delivery Strategies for Research Applications
Efficient delivery of oligonucleotides to their target cells and subcellular compartments is paramount for their function. Naked oligonucleotides face rapid degradation by nucleases and poor cellular uptake due to their polyanionic nature. To overcome these hurdles, various delivery systems have been developed and are being refined for research applications.
Nanoparticle-Based Delivery: Lipid-based nanoparticles (LNPs) and liposomes are among the most investigated carriers for oligonucleotide delivery. These systems encapsulate oligonucleotides, protecting them from degradation and facilitating their entry into cells.
Cationic Liposomes: These positively charged lipid vesicles interact with the negatively charged cell membrane, promoting cellular uptake. The inclusion of helper lipids like dioleoylphosphatidylethanolamine (DOPE) can further enhance the destabilization of the endosomal membrane, facilitating the release of the oligonucleotide into the cytoplasm. mdpi.com
Lipid Nanoparticles (LNPs): LNPs are a more complex formulation, often including ionizable cationic lipids, helper phospholipids, cholesterol, and PEGylated lipids. The PEGylation of nanoparticles helps to reduce protein adsorption, thereby decreasing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time. mdpi.com
Ligand-Conjugation: To enhance tissue- and cell-specific delivery, oligonucleotides can be conjugated to targeting ligands. These ligands bind to specific receptors on the cell surface, promoting receptor-mediated endocytosis. A prominent example is the conjugation of N-acetylgalactosamine (GalNAc) to siRNAs, which targets the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes. This strategy has shown remarkable success in achieving potent and durable gene silencing in the liver.
Below is a table summarizing key delivery strategies and their characteristics in research applications:
| Delivery Strategy | Key Components | Mechanism of Action | Advantages in Research Models |
| Cationic Liposomes | Cationic lipids (e.g., DOTAP), helper lipids (e.g., DOPE), cholesterol | Electrostatic interaction with cell membrane, endosomal escape | Simple formulation, effective for in vitro studies |
| Lipid Nanoparticles (LNPs) | Ionizable cationic lipids, helper phospholipids, cholesterol, PEGylated lipids | Protection from nucleases, enhanced circulation, endosomal escape | High encapsulation efficiency, effective for in vivo studies |
| Ligand Conjugation (e.g., GalNAc) | Targeting ligand covalently linked to the oligonucleotide | Receptor-mediated endocytosis | High tissue specificity, reduced off-target effects |
Strategies for Enhancing Oligonucleotide Stability and Bioavailability in Research Models
The inherent instability of phosphodiester bonds in natural nucleic acids makes them susceptible to rapid degradation by endo- and exonucleases present in biological fluids. To address this, various chemical modifications have been introduced to the oligonucleotide backbone, sugar moiety, and nucleobases. These modifications not only enhance nuclease resistance but can also improve binding affinity to the target sequence and modulate pharmacokinetic properties.
Backbone Modifications: The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom. This modification confers significant resistance to nuclease degradation. nih.govnih.gov
Sugar Modifications: Modifications at the 2'-position of the ribose sugar are widely employed to increase stability and binding affinity. Common 2'-modifications include:
2'-O-Methyl (2'-OMe): This modification enhances nuclease resistance and increases binding affinity to complementary RNA.
2'-O-Methoxyethyl (2'-MOE): Similar to 2'-OMe, the 2'-MOE modification provides excellent nuclease stability and high binding affinity. nih.gov
2'-Fluoro (2'-F): The 2'-F modification also increases binding affinity and nuclease resistance. nih.gov
Locked Nucleic Acid (LNA): LNA contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locked" conformation results in a significant increase in binding affinity for the target RNA. nih.gov
The following table details common chemical modifications and their impact on oligonucleotide properties in research settings:
| Modification | Location | Effect on Stability | Effect on Binding Affinity |
| Phosphorothioate (PS) | Backbone | Increased nuclease resistance | May slightly decrease affinity |
| 2'-O-Methyl (2'-OMe) | Sugar | Increased nuclease resistance | Increased |
| 2'-O-Methoxyethyl (2'-MOE) | Sugar | Increased nuclease resistance | Increased |
| 2'-Fluoro (2'-F) | Sugar | Increased nuclease resistance | Increased |
| Locked Nucleic Acid (LNA) | Sugar | Increased nuclease resistance | Significantly increased |
Novel Research Applications Beyond Gene Expression Modulation
While the modulation of gene expression remains a primary application, the unique properties of oligonucleotides are being harnessed for a growing number of novel research applications.
Aptamers as Research Tools: Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to a wide range of targets, including proteins, small molecules, and even whole cells, with high affinity and specificity. nih.gov They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). proquest.com In research, aptamers are used as "chemical antibodies" for various applications:
Diagnostics: Aptamers can be used as molecular probes for the detection of biomarkers. proquest.com For example, aptamers have been developed to specifically bind to proteins associated with various diseases.
Therapeutic Research: Aptamers can act as antagonists or agonists to protein function, making them valuable tools for studying cellular pathways and as potential therapeutic leads. nih.gov
Oligonucleotides in Genome Editing: The CRISPR-Cas9 system has revolutionized genome editing, and oligonucleotides play a crucial role in this technology. Single guide RNAs (sgRNAs) are synthetic oligonucleotides that direct the Cas9 nuclease to a specific target DNA sequence, enabling precise gene knockout or modification. lcsciences.com Researchers can design and synthesize custom sgRNAs to target virtually any gene of interest, making CRISPR-Cas9 a versatile tool for functional genomics research. lcsciences.com Furthermore, single-stranded oligonucleotides (ssODNs) can be used as repair templates to introduce specific edits into the genome following Cas9-mediated DNA cleavage. cibus.com
Immunomodulatory Oligonucleotides: Certain oligonucleotide sequences can be recognized by innate immune receptors, such as Toll-like receptors (TLRs), leading to the activation or suppression of immune responses. For instance, oligonucleotides containing unmethylated CpG dinucleotides can activate TLR9, leading to a pro-inflammatory response. nih.gov This property is being explored in preclinical research for the development of vaccine adjuvants and immunomodulatory agents for various diseases. nih.gov Conversely, specific oligonucleotide designs can have immunosuppressive effects.
Rational Design Principles for Enhanced Oligonucleotide Research Tools
The rational design of oligonucleotides is crucial for maximizing their efficacy and minimizing off-target effects. This process involves the careful selection of target sequences, the strategic incorporation of chemical modifications, and the use of computational tools to predict performance.
Target Selection and Off-Target Prediction: The first step in designing an effective oligonucleotide is the identification of a suitable target sequence. For gene silencing applications, this typically involves selecting a region of the target mRNA that is accessible for binding. Computational tools and algorithms are increasingly being used to predict mRNA secondary structure and identify accessible sites. Furthermore, it is critical to perform bioinformatic analyses to predict and minimize potential off-target binding to other transcripts in the transcriptome. nih.govresearchgate.net
Computational Design Tools: Several computational tools have been developed to aid in the rational design of oligonucleotides. These tools can predict various properties, including:
Binding Affinity: Software can estimate the melting temperature (Tm) and binding energy of an oligonucleotide to its target sequence, helping to optimize binding strength. nih.gov
Secondary Structure: Programs like 'sfold' can predict the secondary structure of the target RNA, aiding in the selection of accessible binding sites. nih.gov
Thermodynamic Parameters: Tools like ROCKET utilize thermodynamic parameters to design oligonucleotides with optimal properties for specific applications, such as in vitro transcription. nih.gov
The following table highlights some computational tools and their applications in oligonucleotide design:
| Computational Tool | Primary Function | Application in Research |
| sfold | Predicts RNA secondary structure and target accessibility | Design of siRNAs and antisense oligonucleotides |
| ROCKET | Utilizes thermodynamic parameters for oligonucleotide design | Optimization of oligonucleotides for in vitro transcription |
| PFRED | Design and analysis of antisense oligonucleotides and siRNAs | Facilitates incorporation of various design criteria for stability and potency |
Future Directions in Oligonucleotide Academic and Preclinical Exploration
The field of oligonucleotide research is poised for continued growth, with several exciting future directions emerging.
Expansion to New Tissues and Cell Types: While liver-targeted delivery has been highly successful, a major focus of future research is to develop strategies for efficient delivery of oligonucleotides to other tissues, such as the central nervous system, muscle, and tumors. nih.gov This will involve the development of novel targeting ligands and delivery vehicles.
Advanced Chemical Modifications: The development of novel chemical modifications will continue to be a key area of research. The goal is to create oligonucleotides with enhanced stability, increased potency, and improved safety profiles. Stereopure oligonucleotides, where the stereochemistry of the phosphorothioate linkages is controlled, are one such area of active investigation. nih.gov
Combination with Other Modalities: The combination of oligonucleotides with other therapeutic and research modalities holds great promise. For example, oligonucleotides can be used in conjunction with small molecules or antibodies to achieve synergistic effects.
Sustainability and Scalability of Synthesis: As the demand for oligonucleotides in research and preclinical studies grows, there is an increasing need for more sustainable and scalable synthesis methods. susupport.com Innovations in solid-phase and liquid-phase synthesis, as well as enzymatic synthesis approaches, are being explored to address these challenges. exactmer.com
The continued innovation in the design, delivery, and application of oligonucleotides will undoubtedly fuel new discoveries and pave the way for the next generation of research tools and preclinical candidates.
Q & A
Q. What experimental models are suitable for evaluating oligotide's therapeutic efficacy in vivo?
Methodological Answer: Utilize the Noble-Collip drum trauma model in rodents to induce traumatic shock. Monitor parameters such as mean arterial pressure (baseline: 61 ± 6 mmHg in controls), survival time (untreated: 115 ± 21 min), and biomarkers like plasma amino-nitrogen and myeloperoxidase activity. Administer this compound intravenously (15 mg/kg bolus + 10 mg/kg/h infusion) and include vehicle controls (e.g., Krebs-Henseleit solution) to isolate treatment effects. Ensure reproducibility by documenting anesthesia protocols (pentobarbital), statistical methods (e.g., ANOVA with ρ-values), and endpoint measurements .
Q. How should researchers design PCR experiments to detect this compound-DNA interactions?
Methodological Answer: Use sequence alignment tools (e.g., align_mtx for structural comparisons) and in silico PCR software (e.g., Java-based tools) to predict primer specificity . Validate with gradient PCR (annealing temperatures: 50–65°C) and include negative controls (non-target DNA). Analyze amplification products via gel electrophoresis or qPCR, ensuring primer concentrations and cycling conditions are standardized .
Q. What statistical approaches are critical for analyzing this compound's dose-response relationships?
Methodological Answer: Apply nonlinear regression models to concentration-response curves (e.g., log[this compound] vs. endothelial relaxation). Use t-tests or ANOVA for group comparisons (e.g., 71 ± 5% relaxation in treated vs. 36 ± 5% in controls). Report p-values (ρ < 0.05), confidence intervals, and power analysis to justify sample sizes. Adhere to guidelines for transparent statistical reporting .
Q. How to establish proper controls in studies measuring this compound-induced neutrophil adherence inhibition?
Methodological Answer: Include unstimulated neutrophils and thrombin-activated endothelium as baseline controls. Compare this compound-treated groups (15 mg/kg) against vehicle-only cohorts using static adhesion assays. Validate results with blinded scoring and replicate experiments across biological replicates to minimize bias .
Q. What methodologies ensure reproducible synthesis of this compound analogs?
Methodological Answer: Employ solid-phase phosphoramidite chemistry with HPLC purification (≥95% purity). Characterize products via MALDI-TOF mass spectrometry and capillary electrophoresis. Document synthetic steps (e.g., protecting groups, deprotection conditions) in supplemental materials for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound's anti-inflammatory vs. pro-apoptotic effects?
Methodological Answer: Conduct meta-analyses comparing studies across disease models (e.g., traumatic shock vs. chronic inflammation). Use sensitivity analyses to assess variables like dosage (15 mg/kg vs. higher doses) and administration routes. Validate hypotheses via targeted experiments measuring caspase activation and cytokine profiles .
Q. What advanced imaging techniques validate this compound's biodistribution in target tissues?
Methodological Answer: Use fluorescence-labeled this compound analogs with confocal microscopy or IVIS. Quantify tissue uptake via radiolabeled isotopes (³²P) and autoradiography. Correlate imaging data with functional outcomes (e.g., superior mesenteric artery relaxation) .
Q. How to optimize this compound stability in physiological environments without chemical modification?
Methodological Answer: Test stability in simulated biological fluids (plasma, pH 7.4 buffer) via HPLC over 24–72 hours. Compare unmodified this compound with phosphorothioate analogs. Use accelerated degradation studies (40°C) and mass spectrometry to identify degradation hotspots .
Q. What computational strategies predict off-target binding risks of this compound sequences?
Methodological Answer: Perform BLAST alignment against genomic databases and use thermodynamics-driven tools (e.g., mfold) to assess secondary structures. Validate predictions with SELEX or cross-linking studies .
Q. How to integrate multi-omics data to elucidate this compound's mechanism in endothelial protection?
Methodological Answer: Combine RNA-seq (transcriptomics), LC-MS/MS (proteomics), and NMR-based metabolomics. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify convergent networks (e.g., NF-κB inhibition). Validate key nodes via siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
